molecular formula C45H80NaO10P B12402849 17:0-22:4 PG-d5

17:0-22:4 PG-d5

Katalognummer: B12402849
Molekulargewicht: 840.1 g/mol
InChI-Schlüssel: ALWWLZWRUKXTRW-VVLHNYMNSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

17:0-22:4 PG-d5 is a useful research compound. Its molecular formula is C45H80NaO10P and its molecular weight is 840.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C45H80NaO10P

Molekulargewicht

840.1 g/mol

IUPAC-Name

sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate

InChI

InChI=1S/C45H81O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-45(49)55-43(41-54-56(50,51)53-39-42(47)38-46)40-52-44(48)36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2;/h11,13,17,19,21-22,25,27,42-43,46-47H,3-10,12,14-16,18,20,23-24,26,28-41H2,1-2H3,(H,50,51);/q;+1/p-1/b13-11-,19-17-,22-21-,27-25-;/t42?,43-;/m1./s1/i40D2,41D2,43D;

InChI-Schlüssel

ALWWLZWRUKXTRW-VVLHNYMNSA-M

Isomerische SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+]

Kanonische SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC.[Na+]

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to 17:0-22:4 PG-d5: A Core Component in Advanced Lipidomics and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17:0-22:4 PG-d5, scientifically known as 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, is a high-purity, deuterated synthetic phosphatidylglycerol. Its unique structural characteristics, featuring a saturated fatty acid (heptadecanoic acid, 17:0) and a polyunsaturated fatty acid (docosahexaenoic acid, 22:4) at the sn-1 and sn-2 positions of the glycerol backbone, respectively, make it a crucial tool in the field of lipidomics. The incorporation of five deuterium atoms (d5) into its structure renders it an ideal internal standard for mass spectrometry-based quantitative analysis. This guide provides a comprehensive overview of its chemical properties, its application in experimental workflows, and its relevance in biological systems and drug development.

Core Properties and Data Presentation

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Full Chemical Name 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5
Molecular Formula C45H75D5NaO10P
Formula Weight 840.12 g/mol [1]
Exact Mass 839.57 Da[1]
CAS Number 2342575-46-4[1][2]
Purity >99%[1]
Storage Temperature -20°C[1]
Physical State Provided as a solution, typically in dichloromethane:methanol (1:1)

Application in Quantitative Lipidomics: The Gold Standard

The primary and most critical application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based lipidomics.[2] Stable isotope-labeled standards are considered the gold standard for quantitative bioanalysis because they closely mimic the chemical and physical behavior of the endogenous analyte of interest.[3]

The Rationale for Using a Deuterated Internal Standard

In drug development and clinical research, accurate quantification of biomolecules is paramount. However, several factors can introduce variability and inaccuracy into LC-MS/MS analyses:

  • Sample Preparation Variability: Losses can occur during extraction, derivatization, and other sample handling steps.

  • Matrix Effects: The complex biological matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.

  • Instrumental Drift: Variations in instrument performance over time can affect signal intensity.

By adding a known amount of this compound to a sample at the very beginning of the workflow, it experiences the same experimental conditions as the endogenous phosphatidylglycerols. Because it is chemically identical to its non-deuterated counterpart but has a different mass, the mass spectrometer can distinguish between the two. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the aforementioned sources of error are effectively normalized, leading to highly accurate and precise quantification.

Experimental Protocols

The following sections outline detailed methodologies for the use of this compound as an internal standard in a typical lipidomics workflow.

A common method for extracting lipids from plasma, serum, or tissue homogenates is the methyl-tert-butyl ether (MTBE) extraction.

Materials:

  • Biological sample (e.g., 25 µL of human plasma)

  • Internal standard solution (e.g., UltimateSPLASH™ ONE, containing this compound)

  • Methanol (MeOH), LC-MS grade

  • Methyl-tert-butyl ether (MTBE), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Vacuum concentrator

Methodology:

  • To 25 µL of plasma in a microcentrifuge tube, add a pre-determined volume of the internal standard mixture.

  • Add 231 µL of methanol and 770 µL of MTBE.

  • Vortex the mixture vigorously for 1 minute and then incubate on an orbital shaker at room temperature for 1 hour.

  • To induce phase separation, add 192.5 µL of water, making the final ratio of MTBE:MeOH:Water approximately 10:3:2.5 (v/v/v).

  • Vortex for 20 seconds and then centrifuge at >14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

  • Dry the lipid extract under vacuum.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of acetonitrile:methanol 3:7).

The reconstituted lipid extract is then analyzed by LC-MS/MS. The following is a representative protocol using a reversed-phase C18 column.

Instrumentation:

  • UPLC/HPLC System

  • Triple Quadrupole Mass Spectrometer

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 2-5 µL

  • Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute lipids based on their hydrophobicity.

MS/MS Conditions:

Phosphatidylglycerols are typically analyzed in negative ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. While optimal parameters should be determined empirically on the specific instrument used, the table below provides expected values for this compound.

ParameterValue
Precursor Ion (Q1) m/z 839.6
Product Ion (Q3) m/z 269.2 (Heptadecanoic acid fragment) or m/z 327.2 (Docosahexaenoic acid fragment)
Declustering Potential (DP) -100 to -150 V
Collision Energy (CE) -40 to -50 eV

Experimental Workflow Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, etc.) add_is Spike with This compound sample->add_is extraction Lipid Extraction (e.g., MTBE method) add_is->extraction dry_recon Dry & Reconstitute extraction->dry_recon lc_sep LC Separation (C18 Column) dry_recon->lc_sep ms_detect MS/MS Detection (Negative Ion MRM) lc_sep->ms_detect quant Quantification (Analyte/IS Ratio) ms_detect->quant report Final Report quant->report

Caption: A typical experimental workflow for quantitative lipidomics using this compound as an internal standard.

Biological Relevance and Signaling Pathways

Phosphatidylglycerols (PGs) are anionic phospholipids that are essential components of cellular membranes in bacteria, plants, and animals. They serve not only as structural building blocks but also as precursors for other important lipids and as signaling molecules themselves.

Phosphatidylglycerol Biosynthesis and Role as a Precursor

PG is synthesized from phosphatidic acid (PA), a central intermediate in phospholipid metabolism. PA is converted to CDP-diacylglycerol, which then reacts with glycerol-3-phosphate to form phosphatidylglycerol phosphate, followed by dephosphorylation to yield PG. PG itself is a key precursor for cardiolipin, a phospholipid crucial for the structure and function of the inner mitochondrial membrane.

pg_biosynthesis PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglycerol synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP synthase PG Phosphatidylglycerol (PG) PGP->PG PGP phosphatase Cardiolipin Cardiolipin PG->Cardiolipin Cardiolipin synthase

Caption: The biosynthetic pathway of phosphatidylglycerol and its role as a precursor to cardiolipin.

Role in Signaling: Influence of the Docosahexaenoic Acid (DHA) Moiety

The presence of a docosahexaenoic acid (22:4) acyl chain in 17:0-22:4 PG is of particular biological interest. DHA is an omega-3 polyunsaturated fatty acid highly enriched in the brain and retina. Phospholipids containing DHA have been shown to play a significant role in modulating cell signaling pathways, particularly those involving G protein-coupled receptors (GPCRs).

For instance, DHA-containing phospholipids enhance the function of the visual signaling pathway by promoting the conformational changes in rhodopsin (a GPCR) required for signal transduction.[1][4] This suggests that the biophysical properties imparted by the flexible and highly unsaturated DHA chain can create a membrane environment that is conducive to the activation of membrane-bound receptors.

dha_signaling cluster_membrane Cell Membrane PG_DHA PG with DHA (22:4) GPCR G Protein-Coupled Receptor (GPCR) PG_DHA->GPCR Modulates Membrane Environment G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Regulates Ligand Ligand Ligand->GPCR Binds & Activates Response Cellular Response Effector->Response

Caption: The modulatory role of DHA-containing phospholipids, such as 17:0-22:4 PG, on GPCR signaling pathways.

Utility in Drug Development and Pharmacokinetic Studies

The use of deuterated standards like this compound extends beyond basic research into the realm of drug development, particularly in pharmacokinetic (PK) studies.

Tracing and Quantifying Drug Metabolites

In many cases, drugs are metabolized into lipid-like molecules or conjugate with endogenous lipids. A deuterated internal standard can be used to accurately quantify these metabolic products in various biological fluids and tissues over time. This information is critical for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The Kinetic Isotope Effect in Drug Design

Beyond its use as a passive tracer, deuterium substitution can be strategically employed to alter a drug's metabolic profile. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. This phenomenon, known as the kinetic isotope effect, can lead to:

  • A longer drug half-life.

  • Increased systemic exposure.

  • Reduced formation of certain metabolites.

This strategy, sometimes referred to as "deuterium-enhanced" drug design, can be used to improve the pharmacokinetic properties of a drug candidate.

pk_workflow cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Modeling dosing Administer Drug sampling Collect Time-Course Biological Samples dosing->sampling add_is Spike with Deuterated IS sampling->add_is extraction Sample Extraction add_is->extraction lcms LC-MS/MS Analysis extraction->lcms concentration Concentration vs. Time Data lcms->concentration pk_params Calculate PK Parameters (Half-life, AUC, etc.) concentration->pk_params

Caption: A logical workflow for a pharmacokinetic study utilizing a deuterated internal standard.

Conclusion

This compound is a meticulously designed and highly versatile tool for researchers, scientists, and drug development professionals. Its primary role as a deuterated internal standard is indispensable for achieving the accuracy and precision required in modern quantitative lipidomics. Furthermore, the biological significance of its constituent fatty acids provides a window into the complex roles of specific phospholipid species in cell signaling and membrane dynamics. A thorough understanding of its properties and applications, as detailed in this guide, is essential for leveraging its full potential in advancing our knowledge of lipid metabolism and in the development of new therapeutic agents.

References

An In-Depth Technical Guide to 17:0-22:4 PG-d5: Structure, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phosphatidylglycerol, 17:0-22:4 PG-d5. It covers its chemical structure, relevant experimental protocols for its analysis, and its role within key biological pathways. This document is intended to serve as a valuable resource for researchers in lipidomics, drug development, and related scientific fields.

Core Chemical Structure and Properties

This compound is a synthetic, deuterated phosphatidylglycerol (PG) used primarily as an internal standard in mass spectrometry-based lipidomics. Its structure consists of a glycerol backbone esterified at the sn-1 position with heptadecanoic acid (17:0) and at the sn-2 position with docosatetraenoic acid (22:4). The phosphoglycerol headgroup is attached at the sn-3 position, and the "d5" designation indicates that five deuterium atoms are incorporated into the glycerol moiety of the headgroup.[1]

The full chemical name is 1-heptadecanoyl-2-docosatetraenoicoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (sodium salt) .[1]

Constituent Fatty Acids
  • Heptadecanoic Acid (17:0): A saturated fatty acid with 17 carbon atoms. It is an odd-chain fatty acid found in trace amounts in dairy products and some plant and animal fats.

  • Docosatetraenoic Acid (22:4): A polyunsaturated fatty acid with 22 carbon atoms and four double bonds. The common isomer in biological systems is adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid), which is a C2 elongation product of arachidonic acid.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C45H75D5NaO10P
Formula Weight 840.12
Exact Mass 839.57
Physical Form Varies (often supplied in a solvent)
Purity Typically >99%
Storage Temperature -20°C

Experimental Protocols

The following sections outline representative experimental protocols for the extraction, purification, and analysis of phosphatidylglycerols. While not specific to this compound, these methods are standard in the field of lipidomics and are applicable to its use as an internal standard.

Lipid Extraction from Biological Samples

A common method for extracting lipids from biological matrices is the Bligh and Dyer method, which uses a chloroform/methanol/water solvent system.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Chloroform

  • Methanol

  • Deionized water

  • Internal standard solution (containing this compound)

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Add the internal standard solution containing a known amount of this compound.

  • Add chloroform and methanol in a ratio that results in a single-phase solution with the aqueous sample (typically a final ratio of 1:2:0.8 chloroform:methanol:water).

  • Vortex the mixture thoroughly to ensure complete mixing and allow it to stand for a few minutes.

  • Add additional chloroform and water to induce phase separation (final ratio of 2:2:1.8 chloroform:methanol:water).

  • Vortex the mixture again and centrifuge to facilitate phase separation.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., methanol/chloroform 1:1).

Purification and Separation by Liquid Chromatography

High-performance liquid chromatography (HPLC) is a standard technique for separating different lipid classes.

Instrumentation and Columns:

  • HPLC system with a suitable detector (e.g., evaporative light scattering detector or coupled to a mass spectrometer)

  • Normal-phase or reversed-phase chromatography column (e.g., silica, C18)

Representative HPLC Conditions:

  • Mobile Phase A: Chloroform/methanol/ammonium hydroxide (80:19.5:0.5, v/v/v)

  • Mobile Phase B: Chloroform/methanol/water/ammonium hydroxide (60:34:5.5:0.5, v/v/v/v)

  • Gradient: A linear gradient from 100% A to 100% B over a set time period.

  • Flow Rate: Dependent on column dimensions.

  • Injection Volume: Typically 5-20 µL.

Quantitative Analysis by Mass Spectrometry

This compound is primarily used as an internal standard for the quantification of endogenous phosphatidylglycerols by mass spectrometry, often using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Representative Mass Spectrometry Parameters:

  • Ionization Mode: Negative ESI

  • Capillary Voltage: 3.0-4.0 kV

  • Desolvation Temperature: 300-400°C

  • Collision Gas: Argon

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For phosphatidylglycerols, the precursor ion is typically the deprotonated molecule [M-H]-, and product ions correspond to the fatty acyl chains.

Lipid SpeciesPrecursor Ion (m/z)Product Ion (m/z)
Endogenous PG (example: 16:0-18:1 PG)747.5255.2 (16:0) / 281.2 (18:1)
This compound (Internal Standard) 844.6 269.2 (17:0) / 327.2 (22:4)

Note: The exact m/z values for the internal standard will depend on the specific adduct and fragmentation pattern observed on a given instrument.

Quantification: The concentration of the endogenous PG is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of a non-deuterated standard.

Biological Context and Signaling Pathways

While this compound is a synthetic molecule, its components and the general class of phosphatidylglycerols are biologically significant.

Biosynthesis of Phosphatidylglycerol

Phosphatidylglycerol is synthesized in prokaryotes and eukaryotes through a conserved pathway. It begins with phosphatidic acid and proceeds through the formation of a CDP-diacylglycerol intermediate.

phosphatidylglycerol_biosynthesis cluster_enzymes Enzymes PA Phosphatidic Acid CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglycerol synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP synthase PG Phosphatidylglycerol PGP->PG PGP phosphatase CDP-diacylglycerol\nsynthase CDP-diacylglycerol synthase PGP synthase PGP synthase PGP phosphatase PGP phosphatase adrenic_acid_metabolism cluster_pathways Metabolic Pathways Adrenic_Acid Adrenic Acid (22:4) COX Cyclooxygenase (COX) Adrenic_Acid->COX LOX Lipoxygenase (LOX) Adrenic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Adrenic_Acid->CYP450 Dihomo_Prostaglandins Dihomo-Prostaglandins COX->Dihomo_Prostaglandins DHETs Dihomo-Hydroxyeicosatetraenoic Acids LOX->DHETs EDTs Epoxydocosatrienoic Acids CYP450->EDTs lipidomics_workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Spiking Spiking with This compound Sample_Collection->Spiking Extraction Lipid Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Analysis MS Analysis (MRM) LC_Separation->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing

References

An In-depth Technical Guide to the Physical Properties of Deuterated Phosphatidylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerol (PG) is a crucial anionic phospholipid found in a variety of biological membranes, from bacteria to the pulmonary surfactant in mammalian lungs. Its unique biophysical properties play a significant role in membrane stability, fluidity, and interactions with proteins and other molecules. The strategic replacement of hydrogen with deuterium in PG molecules provides a powerful, non-invasive probe for studying membrane structure and dynamics using techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy, neutron scattering, and infrared (IR) spectroscopy. This technical guide provides a comprehensive overview of the core physical properties of deuterated phosphatidylglycerol, with a focus on dipalmitoylphosphatidylglycerol (DPPG), a commonly studied saturated phospholipid. We will delve into the effects of deuteration on its thermotropic phase behavior, membrane structure, and spectroscopic characteristics, supplemented with detailed experimental protocols and a visualization of its biosynthetic pathway.

Core Physical Properties: A Comparative Analysis

Deuteration, particularly in the acyl chains, can subtly alter the physical properties of phospholipids. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a small reduction in the molecular volume of the deuterated acyl chains. This seemingly minor change can have measurable effects on the collective properties of the lipid bilayer.

Quantitative Data Summary

The following table summarizes key physical properties of dipalmitoylphosphatidylglycerol (DPPG) and its perdeuterated counterpart, DPPG-d62, where the acyl chains are fully deuterated. It is important to note that these values are compiled from various studies and experimental conditions may vary.

Physical PropertyDipalmitoylphosphatidylglycerol (DPPG)Perdeuterated Dipalmitoylphosphatidylglycerol (DPPG-d62)Key Effects of Deuteration
Chemical Structure C₃₈H₇₅O₁₀PC₃₈H₁₃D₆₂O₁₀PIsotopic substitution of hydrogen with deuterium in the acyl chains.
Molecular Weight 723.0 g/mol [1]~785 g/mol Increased molecular weight due to the mass of deuterium.
Main Phase Transition Temperature (Tₘ) ~41 °C~37-38 °C[2]Depression of the main phase transition temperature by 3-4 °C.[2]
Enthalpy of Main Phase Transition (ΔH) ~35 kJ/molSlightly lower than non-deuterated counterpartReduction in the energy required for the gel-to-liquid crystalline phase transition.
Area per Lipid (A) in Fluid Phase ~66.2 Ų (at 37 °C for DMPG)[3]Expected to be slightly smaller than the non-deuterated counterpart at the same reduced temperature (T-Tₘ).Deuteration of acyl chains leads to a small reduction in molecular volume, which can result in a smaller area per lipid.
Bilayer Thickness (D) in Fluid Phase ~38-40 ÅExpected to be slightly thinner than the non-deuterated counterpart.A smaller area per lipid and increased chain disorder can lead to a thinner bilayer.

Experimental Protocols

The characterization of deuterated phosphatidylglycerol relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermotropic phase behavior of lipids.

Objective: To determine the main phase transition temperature (Tₘ) and the enthalpy of transition (ΔH) of deuterated and non-deuterated DPPG liposomes.

Methodology:

  • Sample Preparation:

    • Prepare a solution of DPPG or DPPG-d62 in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the walls of a glass vial.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mg/mL.

    • Vortex the suspension above the expected Tₘ to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • Accurately transfer a known amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan.[4]

    • Prepare a reference pan containing the same volume of the buffer used for hydration.[4]

    • Seal both pans hermetically.

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 25°C).

    • Scan the temperature at a controlled heating rate (e.g., 1-2 °C/min) to a final temperature well above the Tₘ (e.g., 55°C).[4]

    • Perform multiple heating and cooling scans to check for reproducibility.

  • Data Analysis:

    • The Tₘ is determined as the peak temperature of the endothermic transition in the DSC thermogram.[4]

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.[4]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ²H NMR is a powerful technique to probe the structure and dynamics of deuterated lipids in membranes.

Objective: To determine the acyl chain order parameters (S_CD) of DPPG-d62 in a lipid bilayer.

Methodology:

  • Sample Preparation:

    • Prepare MLVs of DPPG-d62 as described in the DSC protocol.

    • Centrifuge the MLV suspension to form a pellet.

    • Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor.

  • NMR Measurement:

    • Acquire ²H NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).

    • The 90° pulse width should be optimized for deuterium.

    • The delay τ between pulses is typically set to 30-50 µs.

    • Spectra are recorded as a function of temperature, allowing the sample to equilibrate at each temperature for at least 15-20 minutes.

  • Data Analysis:

    • The quadrupolar splitting (Δνq) is measured from the separation of the two peaks in the Pake doublet spectrum.

    • The segmental order parameter (S_CD) for each deuterated methylene group is calculated using the equation: S_CD = (4/3) * (h / e²qQ) * Δνq, where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on the conformational order of the lipid acyl chains.

Objective: To monitor the temperature-dependent changes in the C-D stretching vibrations of DPPG-d62.

Methodology:

  • Sample Preparation:

    • Prepare a hydrated lipid film of DPPG-d62 between two CaF₂ windows. A small amount of the lipid suspension is placed on one window, and the other window is placed on top. A spacer of known thickness can be used to control the sample path length.

  • FTIR Measurement:

    • Place the sample holder in the FTIR spectrometer.

    • Record FTIR spectra over a temperature range spanning the phase transition.

    • The C-D stretching vibration region (around 2000-2200 cm⁻¹) is of particular interest.

  • Data Analysis:

    • The peak position of the symmetric (νs(CD₂)) and antisymmetric (νas(CD₂)) stretching bands is sensitive to the conformational state of the acyl chains.

    • A shift to higher wavenumbers is indicative of an increase in gauche conformers and a transition from the gel to the liquid-crystalline phase.

Small-Angle X-ray and Neutron Scattering (SAXS and SANS)

SAXS and SANS are used to determine the overall structure of the lipid bilayer, including its thickness.

Objective: To determine the bilayer thickness (D) and area per lipid (A) of DPPG and DPPG-d62 vesicles.

Methodology:

  • Sample Preparation:

    • Prepare unilamellar vesicles (LUVs) of DPPG or DPPG-d62 by extrusion, as described in the DSC protocol.

    • For SANS, the sample is typically prepared in D₂O to enhance contrast.

  • Scattering Measurement:

    • The vesicle suspension is placed in a temperature-controlled sample holder.

    • SAXS or SANS data are collected over a range of scattering vectors (q).

  • Data Analysis:

    • The scattering data is analyzed using models that describe the form factor of the lipid bilayer.

    • By fitting the experimental data to these models, structural parameters such as the bilayer thickness and the area per lipid can be extracted. The combination of both X-ray and neutron scattering data can provide a more detailed and accurate structural determination.[3]

Signaling and Biosynthetic Pathways

Phosphatidylglycerol is not only a structural component of membranes but also plays a role in cellular signaling and is a key intermediate in the biosynthesis of other important lipids like cardiolipin.

Biosynthesis of Phosphatidylglycerol

The biosynthesis of phosphatidylglycerol is a conserved pathway in both prokaryotes and eukaryotes. It begins with phosphatidic acid (PA) and involves two key enzymatic steps.

PG_Biosynthesis PA Phosphatidic Acid (PA) CDS CDP-diacylglycerol synthase PA->CDS CTP CTP CTP->CDS CDP_DAG CDP-Diacylglycerol PGPS PGP synthase CDP_DAG->PGPS G3P Glycerol-3-Phosphate G3P->PGPS PGP Phosphatidylglycerol Phosphate (PGP) PGPase PGP phosphatase PGP->PGPase PG Phosphatidylglycerol (PG) CMP_out1 CMP Pi_out Pi PPi_out PPi CDS->CDP_DAG CDS->PPi_out PGPS->PGP PGPS->CMP_out1 PGPase->PG PGPase->Pi_out

Caption: The biosynthetic pathway of phosphatidylglycerol.

Role in Signaling

Phosphatidylglycerol itself can act as a signaling molecule. For instance, it has been shown to directly activate certain lipid-gated ion channels.[5] Furthermore, PG is a precursor for the synthesis of cardiolipin, a phospholipid essential for the function of the inner mitochondrial membrane and implicated in apoptosis signaling pathways. In bacteria, the relative amounts of PG and other phospholipids in the membrane can change in response to environmental stress, indicating a role in adaptation and signaling pathways that govern membrane homeostasis.[1]

Conclusion

Deuterated phosphatidylglycerol is an invaluable tool for researchers in membrane biophysics, structural biology, and drug development. The subtle yet significant effects of deuteration on the physical properties of PG, such as a decrease in the main phase transition temperature, provide a sensitive handle for investigating membrane structure and dynamics. The experimental protocols outlined in this guide offer a starting point for the detailed characterization of these systems. A thorough understanding of the physical properties of deuterated PG, in conjunction with advanced analytical techniques, will continue to provide critical insights into the complex world of biological membranes.

References

The Pivotal Role of Phosphatidylglycerol in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylglycerol (PG) is a unique, anionic glycerophospholipid that, while often considered a minor component of cellular membranes, plays a critically diverse and often essential role across all domains of life. From maintaining membrane integrity in bacteria to facilitating the light-dependent reactions of photosynthesis in plants and ensuring proper lung function in mammals, the functional significance of PG is profound. This technical guide provides an in-depth exploration of the biosynthesis, distribution, and multifaceted functions of phosphatidylglycerol in various biological systems. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Phosphatidylglycerol

Phosphatidylglycerol (PG) is a glycerophospholipid consisting of a glycerol backbone esterified to two fatty acid chains and a phosphate group, which is in turn esterified to a second glycerol molecule.[1][2] This structure imparts a net negative charge at physiological pH, making PG an important anionic component of biological membranes.[3] Its presence is crucial for a variety of cellular processes, including membrane stability, protein function, and as a precursor for other essential lipids like cardiolipin.[1][4] PG is found in the membranes of bacteria, plants, and animals, with its relative abundance and specific functions varying significantly between different organisms and even between different organelles within the same cell.[5][6][7]

Biosynthesis of Phosphatidylglycerol

The biosynthesis of phosphatidylglycerol is a conserved pathway that begins with the formation of phosphatidic acid (PA). In bacteria, the synthesis of PG is a two-step process catalyzed by integral membrane enzymes.[8][9]

  • Phosphatidylglycerolphosphate (PGP) Synthase (PgsA): This enzyme catalyzes the condensation of cytidine diphosphate-diacylglycerol (CDP-DAG) and glycerol-3-phosphate (G3P) to form phosphatidylglycerol phosphate (PGP).[8][9]

  • Phosphatidylglycerolphosphate (PGP) Phosphatase: PGP is then dephosphorylated by a specific phosphatase to yield the final product, phosphatidylglycerol (PG).[8]

In eukaryotes, the synthesis of PG primarily occurs in the mitochondria, following a similar pathway.[7]

PG_Biosynthesis G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA Acyltransferases CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP Synthase (PgsA) PG Phosphatidylglycerol PGP->PG PGP Phosphatase Cardiolipin Cardiolipin PG->Cardiolipin Cardiolipin Synthase

Caption: Biosynthesis pathway of phosphatidylglycerol and its conversion to cardiolipin.

Quantitative Distribution of Phosphatidylglycerol

The abundance of phosphatidylglycerol varies significantly across different biological membranes, reflecting its specialized roles. The following table summarizes the approximate percentage of PG relative to total phospholipids in various membranes.

Biological SystemMembranePhosphatidylglycerol (% of Total Phospholipids)References
Bacteria Escherichia coli Inner Membrane20%[5]
Plants Thylakoid Membrane~10%[10][11]
Mammals Inner Mitochondrial Membrane<5%[7][12]
Lung Surfactant11.0-11.2%[13]

Role of Phosphatidylglycerol in Biological Systems

Bacteria

In bacteria, phosphatidylglycerol is a major component of the inner cell membrane and plays a crucial role in maintaining its structural integrity and fluidity.[1][14] Its anionic nature is important for the proper localization and function of various membrane proteins.[3]

  • Membrane Stability: PG contributes to the stability of bacterial membranes through interactions with other lipids and membrane proteins.[3]

  • Protein Translocation: PG is involved in the SecA-dependent protein translocation system.

  • Cell Division: It is required for the proper localization of the division septum at mid-cell.

  • Antibiotic Resistance: The modification of PG with amino acids, such as lysine to form lysyl-PG, can alter the surface charge of the bacterial membrane, leading to resistance against cationic antimicrobial peptides.[15][16]

Plants and Photosynthesis

In plants and cyanobacteria, phosphatidylglycerol is an essential component of the thylakoid membranes, where the light-dependent reactions of photosynthesis occur.[2][4] Although it constitutes only about 10% of the total thylakoid lipids, its role is indispensable.[10][11]

  • Photosystem II (PSII) Function: PG is crucial for the structure and function of Photosystem II. It is directly involved in the electron transport chain.[4][17] A deficiency in PG can impair the repair of PSII after photodamage.

  • Chloroplast Development: PG is necessary for the normal development of chloroplasts.

  • Chilling Tolerance: The presence of specific molecular species of PG is linked to the tolerance of plants to chilling temperatures.[4]

Photosystem_II cluster_PSII Photosystem II Complex D1 D1 Protein PG_mol Phosphatidylglycerol D2 D2 Protein CP43 CP43 CP47 CP47 Light Light Energy cluster_PSII cluster_PSII Light->cluster_PSII Electron_Transport Electron Transport Chain cluster_PSII->Electron_Transport e-

Caption: Role of Phosphatidylglycerol in the Photosystem II complex.

Mammalian Systems

In mammals, phosphatidylglycerol is generally a minor phospholipid, with a notable exception being its critical role in pulmonary surfactant.[18]

  • Lung Surfactant: PG is a key component of lung surfactant, a complex mixture of lipids and proteins that lines the alveoli.[18] It constitutes about 11% of the surfactant phospholipids and is essential for reducing surface tension at the air-liquid interface, preventing alveolar collapse at the end of expiration.[13][19] The presence of PG in amniotic fluid is a well-established marker of fetal lung maturity.

  • Mitochondrial Function: PG is found in the inner mitochondrial membrane and serves as the direct precursor for the synthesis of cardiolipin, a dimeric phospholipid crucial for the structure and function of the mitochondrial respiratory chain complexes.[7]

Lung_Surfactant cluster_Surfactant Surfactant Composition Alveolus Alveolar Air-Water Interface Surfactant Surfactant Layer Alveolus->Surfactant Lines PG Phosphatidylglycerol DPPC DPPC Proteins Surfactant Proteins PG->Surfactant Reduces Surface Tension

Caption: Role of Phosphatidylglycerol in lung surfactant function.

Phosphatidylglycerol as a Precursor for Cardiolipin

One of the most significant roles of phosphatidylglycerol in eukaryotes is serving as the immediate precursor for the synthesis of cardiolipin (diphosphatidylglycerol).[4] This reaction is catalyzed by the enzyme cardiolipin synthase, which is located in the inner mitochondrial membrane.[9]

Cardiolipin Synthase Reaction: Phosphatidylglycerol + CDP-Diacylglycerol → Cardiolipin + CMP

Cardiolipin is essential for the optimal function of numerous mitochondrial proteins, including those involved in the electron transport chain and ATP synthesis.

Enzyme Kinetics

The kinetics of enzymes involved in PG and cardiolipin synthesis are crucial for understanding the regulation of these pathways.

EnzymeSubstrate(s)KmkcatOrganismReferences
Cardiolipin Synthase Phosphatidyl-CMP0.03 mol%-Saccharomyces cerevisiae[1]
PhosphatidylglycerolLow apparent affinity-Saccharomyces cerevisiae[1]
Phosphatidylserine Synthase (EcPssA) L-serine0.14 ± 0.03 mM69.7 ± 7.5 s-1Escherichia coli[20]
L-homoserine4.6 ± 0.02 mM2.86 ± 0.04 s-1Escherichia coli[20]

Experimental Protocols

Lipid Extraction

Accurate analysis of phosphatidylglycerol begins with efficient extraction from biological samples. The Folch and Bligh & Dyer methods are two of the most widely used protocols.

6.1.1. Modified Folch Method [21][22][23]

  • Homogenize the tissue sample (e.g., 1 g) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the sample.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Filter or centrifuge the mixture to recover the liquid phase.

  • Wash the extract with 0.2 volumes of 0.9% NaCl solution.

  • Centrifuge at low speed (e.g., 2000 rpm) to separate the phases.

  • The lower chloroform phase, containing the lipids, is collected.

  • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator.

6.1.2. Bligh & Dyer Method [2][10][24][25]

  • For a 1 ml aqueous sample, add 3.75 ml of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

  • Add 1.25 ml of chloroform and vortex.

  • Add 1.25 ml of deionized water and vortex to induce phase separation.

  • Centrifuge at 1000 rpm for 5 minutes.

  • The lower organic phase containing the lipids is carefully collected using a Pasteur pipette.

Phospholipid Analysis by Thin-Layer Chromatography (TLC)

TLC is a powerful technique for separating different classes of phospholipids.[26]

6.2.1. One-Dimensional TLC for General Phospholipid Separation

  • Stationary Phase: Silica gel 60 plates.

  • Solvent System: Chloroform:Methanol:Water (65:25:4, v/v/v).[27][28]

  • Procedure:

    • Pre-wash the TLC plate with a 1:1 (v/v) mixture of chloroform:methanol.

    • Spot the lipid extract onto the origin of the plate.

    • Develop the plate in a sealed tank containing the solvent system.

    • Visualize the separated lipids using iodine vapor or a specific phospholipid spray reagent.

6.2.2. Two-Dimensional TLC for Enhanced Resolution [28][29]

  • First Dimension Solvent: Chloroform:Methanol:Water:Concentrated Ammonia (48:40:7:5, v/v/v/v).[29]

  • Second Dimension Solvent: Chloroform:Methanol:Formic Acid (55:25:5, v/v/v).[29]

  • Procedure:

    • Develop the plate in the first dimension.

    • Dry the plate thoroughly.

    • Rotate the plate 90 degrees and develop it in the second dimension with a different solvent system.

Quantification of Phospholipids

6.3.1. Phosphorus Assay (Bartlett Method) [3]

  • Digest the lipid sample with perchloric acid to convert organic phosphate to inorganic phosphate.

  • The inorganic phosphate is reacted with ammonium molybdate to form a phosphomolybdate complex.

  • The complex is reduced with a reagent like aminonaphtholsulfonic acid (ANSA) to produce a stable blue color.

  • The absorbance of the solution is measured spectrophotometrically at 660 nm and compared to a standard curve of known phosphate concentrations.

Analysis of Protein-Lipid Interactions

6.4.1. Preparation of Small Unilamellar Vesicles (SUVs) [1][5][22]

  • Dry the desired lipid mixture (including PG) from a chloroform solution under a stream of nitrogen.

  • Further dry the lipid film under vacuum for at least 1 hour.

  • Rehydrate the lipid film in the desired buffer to form multilamellar vesicles (MLVs).

  • Sonicate the MLV suspension in a bath sonicator until the solution becomes clear, indicating the formation of SUVs.

6.4.2. Surface Plasmon Resonance (SPR) [4][11][20][30]

  • Immobilize the prepared SUVs onto a sensor chip (e.g., L1 chip).

  • Inject the protein of interest over the chip surface.

  • Monitor the change in the resonance angle in real-time to determine the association and dissociation kinetics of the protein-lipid interaction.

6.4.3. Isothermal Titration Calorimetry (ITC) [14][17][31][32]

  • Place the prepared lipid vesicles in the sample cell of the calorimeter.

  • Titrate the protein of interest from a syringe into the sample cell.

  • Measure the heat changes associated with the binding events to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Phosphatidylglycerol in Disease and as a Biomarker

  • Barth Syndrome: This rare X-linked genetic disorder is caused by mutations in the TAZ gene, which encodes for an enzyme involved in cardiolipin remodeling. While not a direct cause, alterations in the PG pool can impact the already compromised cardiolipin synthesis.[13]

  • Fetal Lung Maturity: As mentioned earlier, the detection of PG in amniotic fluid is a reliable indicator that the fetal lungs are mature enough to support breathing after birth. Its absence can indicate a risk of neonatal respiratory distress syndrome.

  • Bacterial Infections: The role of PG in bacterial membrane integrity and its modification in antibiotic resistance make the enzymes of the PG biosynthetic pathway potential targets for the development of new antibacterial drugs.[19]

Conclusion

Phosphatidylglycerol, though often present in smaller quantities compared to other major phospholipids, is a molecule of immense biological importance. Its unique structural and charge properties enable it to perform a wide array of functions that are essential for cellular life. From providing structural support to bacterial membranes and being a key player in the intricate machinery of photosynthesis to its vital role in mammalian lung function and mitochondrial bioenergetics, the study of PG continues to unveil fundamental aspects of cell biology. A thorough understanding of its biosynthesis, regulation, and diverse functions is crucial for advancing our knowledge in various fields, from basic research to the development of novel therapeutic strategies.

References

In-Depth Technical Guide to 17:0-22:4 PG-d5: A Core Component in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 17:0-22:4 Phosphatidylglycerol-d5 (17:0-22:4 PG-d5), a critical internal standard for accurate and reproducible quantification of phosphatidylglycerols (PGs) in complex biological samples. This document outlines its chemical properties, supplier information, detailed experimental protocols for its use in mass spectrometry-based lipidomics, and insights into the biological significance of the phosphatidylglycerol lipid class.

Product Information and Supplier Details

This compound, chemically known as 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, is a deuterated synthetic phosphatidylglycerol. The deuterium labeling provides a distinct mass shift, allowing it to be differentiated from its endogenous, non-deuterated counterparts during mass spectrometric analysis, which is essential for its role as an internal standard.

Table 1: Supplier and Catalog Information for this compound

SupplierCatalog Number(s)Chemical Name
Avanti Polar Lipids858131, 858131L, A851311-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (sodium salt)
Merck / Sigma-Aldrich858131LThis compound, Avanti Research™
MedChemExpressHY-134567This compound

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₄₅H₇₅D₅NaO₁₀P
Molecular Weight840.12 g/mol
Purity>99%
Storage Temperature-20°C
CAS Number2342575-46-4

Role in Quantitative Lipidomics

Deuterated internal standards are indispensable in quantitative mass spectrometry for correcting variations that can occur during sample preparation, extraction, and analysis.[1] By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte of interest (endogenous PGs) during these steps can be accounted for by measuring the recovery of the deuterated standard. This normalization is crucial for obtaining accurate and reliable quantitative data.

Table 3: Quantitative Data for this compound in Standard Mixtures

Product NameSupplierTarget Concentration of this compound
UltimateSPLASH™ ONEAvanti Polar Lipids25 µg/mL
PG Internal Standard Mixture - UltimateSPLASH™Avanti Polar Lipids25 µg/mL[2]

Experimental Protocols

The following sections detail a general workflow for the use of this compound as an internal standard in a lipidomics experiment, from sample preparation to mass spectrometry analysis.

Lipid Extraction

A common method for extracting lipids from biological samples is the Bligh-Dyer method.

Protocol: Bligh-Dyer Lipid Extraction

  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable volume of phosphate-buffered saline (PBS).

  • Addition of Internal Standard: Spike the homogenate with a known amount of this compound. The final concentration will depend on the expected concentration of endogenous PGs in the sample and the sensitivity of the mass spectrometer. A starting point could be based on the concentrations used in commercially available standard mixes (e.g., 25 µg/mL).

  • Solvent Addition: Add a mixture of chloroform and methanol (1:2, v/v) to the sample.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography Parameters (Illustrative)

  • Column: C18 reversed-phase column

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A typical gradient would start with a low percentage of mobile phase B and gradually increase to elute more hydrophobic lipids.

  • Flow Rate: 0.3-0.6 mL/min

  • Column Temperature: 55°C

Mass Spectrometry Parameters

For targeted quantification of PGs, Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique. While specific MRM transitions for this compound were not explicitly found in the search results, a theoretical transition can be predicted based on the fragmentation of similar deuterated phospholipids. For instance, a similar deuterated phosphatidylcholine, d5-PC 17:0/22:4, has been analyzed.[3]

Table 4: Predicted MRM Transitions for this compound (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Annotation
This compound839.6269.2[M-H]⁻ → [17:0 fatty acid]⁻
This compound839.6327.2[M-H]⁻ → [22:4 fatty acid]⁻
This compound839.6153.0[M-H]⁻ → [Glycerol-3-phosphate]⁻

Note: These are predicted transitions and should be optimized on the specific mass spectrometer being used.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a quantitative lipidomics experiment using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Tissue, Cells, Plasma) Spiking Spike with This compound Biological_Sample->Spiking Extraction Lipid Extraction (e.g., Bligh-Dyer) Spiking->Extraction Drying Dry Down Extraction->Drying Reconstitution Reconstitute in LC-MS Solvent Drying->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification (Normalization to Internal Standard) Data_Processing->Quantification

Caption: General workflow for quantitative lipidomics using an internal standard.

Phosphatidylglycerol Biosynthesis

Phosphatidylglycerol is synthesized from phosphatidic acid.[4]

G PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP Synthase PG Phosphatidylglycerol (PG) PGP->PG PGP Phosphatase

Caption: Biosynthesis pathway of Phosphatidylglycerol.

Phosphatidylglycerol in Toll-Like Receptor (TLR) Signaling

Phosphatidylglycerol has been shown to inhibit inflammation mediated by Toll-Like Receptors (TLRs).[5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 PG Phosphatidylglycerol (PG) PG->TLR4 Inhibits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Inflammation Inflammatory Response NFkB->Inflammation DAMPs DAMPs (e.g., S100A9) DAMPs->TLR4

Caption: Inhibition of TLR4 signaling by Phosphatidylglycerol.

Conclusion

This compound is an essential tool for researchers in the field of lipidomics, enabling the accurate quantification of phosphatidylglycerols in a variety of biological matrices. Its use, in conjunction with robust extraction protocols and sensitive LC-MS/MS methods, provides a reliable means to investigate the role of PGs in health and disease. The growing understanding of PG's role in cellular signaling, particularly in modulating inflammatory responses, highlights the importance of precise quantitative analysis facilitated by deuterated standards like this compound.

References

In-Depth Technical Guide to the Synthesis of Deuterated Phosphatidylglycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of deuterated phosphatidylglycerol (PG) standards, essential tools in biophysical studies, drug development, and membrane research. The methodologies detailed herein encompass chemoenzymatic and chemical approaches, offering pathways to selectively introduce deuterium labels into the acyl chains or the headgroup of phosphatidylglycerol.

Introduction to Deuterated Phosphatidylglycerol

Deuterated lipids, including phosphatidylglycerol, are invaluable probes in techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. The substitution of hydrogen with deuterium provides a significant contrast in scattering length density for neutrons and alters the magnetic properties for NMR, enabling the detailed structural and dynamic investigation of lipid bilayers and their interactions with membrane-associated proteins. Phosphatidylglycerol itself is a crucial anionic phospholipid in bacterial and eukaryotic membranes, playing roles in membrane stability, protein function, and as a precursor to other lipids like cardiolipin.[1][2] The availability of high-purity, well-characterized deuterated PG standards is therefore critical for advancing our understanding of these fundamental biological systems.

Synthesis of Acyl Chain-Deuterated Phosphatidylglycerol

A common strategy for preparing acyl chain-deuterated phosphatidylglycerol involves the synthesis of deuterated fatty acids followed by their incorporation into the glycerophospholipid backbone. This approach allows for the preparation of specifically labeled PGs, such as the widely used 1,2-dipalmitoyl-d62-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG-d62).[3][4]

Synthesis of Deuterated Fatty Acid Precursors

The synthesis of perdeuterated fatty acids is a critical first step. A robust method involves the hydrothermal H/D exchange of the corresponding non-deuterated fatty acid in the presence of a catalyst.

Experimental Protocol: Synthesis of Palmitic Acid-d31

This protocol is adapted from methods used for the perdeuteration of saturated fatty acids.[2]

  • Reaction Setup: In a high-pressure reactor, combine palmitic acid, D₂O (heavy water) as the deuterium source, and a platinum-on-carbon (Pt/C) catalyst.

  • H/D Exchange: Heat the mixture under high pressure and temperature to facilitate the exchange of hydrogen for deuterium atoms on the fatty acid chain. To achieve high isotopic enrichment (e.g., >98%), this process may need to be repeated two to three times with fresh D₂O and catalyst.[2]

  • Purification: After the reaction, the deuterated palmitic acid is extracted from the reaction mixture using an appropriate organic solvent and purified by recrystallization or chromatography.

  • Characterization: The isotopic enrichment and purity of the resulting palmitic acid-d31 are determined by mass spectrometry (MS) and NMR spectroscopy.

Chemoenzymatic Synthesis of Acyl Chain-Deuterated Phosphatidylglycerol

The chemoenzymatic approach combines the efficiency of chemical synthesis with the specificity of enzymatic reactions to produce high-purity, regiospecific deuterated phospholipids.

Experimental Protocol: Synthesis of 1,2-Dipalmitoyl-d62-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG-d62)

This protocol outlines a general chemoenzymatic strategy adaptable for DPPG-d62 synthesis.

  • Enzymatic Acylation of Glycerol-3-phosphate: Start with sn-glycerol-3-phosphate. In the presence of a specific lipase, such as a phospholipase A2-type enzyme, and an excess of the deuterated fatty acid (palmitic acid-d31), the sn-1 and sn-2 positions of the glycerol backbone are acylated to form 1,2-dipalmitoyl-d62-sn-glycero-3-phosphate (phosphatidic acid-d62).[1][5]

  • Chemical Phosphorylation of the Headgroup: The resulting deuterated phosphatidic acid is then chemically coupled with a protected glycerol derivative.

  • Deprotection and Purification: The protecting groups on the glycerol headgroup are removed, yielding the final DPPG-d62 product. The crude product is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity.[6][7] The mobile phase selection is crucial for effective separation, with reversed-phase columns often being effective for phospholipid purification.[6][8]

  • Characterization: The final product is characterized by thin-layer chromatography (TLC), NMR, and mass spectrometry to confirm its structure and determine the isotopic enrichment.

Quantitative Data for Acyl Chain-Deuterated Phospholipid Synthesis

The following table summarizes typical quantitative data for the synthesis of chain-deuterated phospholipids, which can be extrapolated for DPPG-d62 synthesis.

StepParameterValueReference
H/D Exchange of Fatty Acid Isotopic Enrichment>98%[2]
Enzymatic Acylation YieldVariable (dependent on enzyme and conditions)
Chemical Coupling & Deprotection Overall YieldVariable
Final Product Purity>99% (TLC)[9]

Synthesis of Headgroup-Deuterated Phosphatidylglycerol

For studies focusing on the headgroup region of the lipid bilayer, phosphatidylglycerol deuterated in the glycerol headgroup (e.g., PG-d5) is required. This is typically achieved by starting with a deuterated glycerol precursor.

Synthesis of Deuterated Glycerol-3-Phosphate

The synthesis of the deuterated glycerol-3-phosphate backbone is the initial and crucial step.

Experimental Protocol: Synthesis of sn-Glycerol-3-phosphate-d5

  • Synthesis of Deuterated Glycerol: Deuterated glycerol (glycerol-d5) can be synthesized from deuterated precursors or obtained commercially.

  • Enzymatic Phosphorylation: Glycerol kinase can be used to specifically phosphorylate the sn-3 position of deuterated glycerol, yielding sn-glycerol-3-phosphate-d5.[10] This enzymatic approach ensures the correct stereochemistry.

Chemoenzymatic Synthesis of Headgroup-Deuterated Phosphatidylglycerol

Experimental Protocol: Synthesis of 1,2-Diacyl-sn-glycero-3-phospho-rac-(1-glycerol)-d5

  • Acylation of Deuterated Glycerol-3-Phosphate: The deuterated glycerol-3-phosphate-d5 is acylated at the sn-1 and sn-2 positions with non-deuterated fatty acids (e.g., palmitoyl chloride) using standard chemical or enzymatic methods to produce the corresponding phosphatidic acid-d5.

  • Phosphorylation and Coupling: The headgroup is then introduced. One common method is the use of phospholipase D (PLD) in a transphosphatidylation reaction.[11][12][13] In the presence of PLD and a large excess of glycerol, the phosphatidic acid moiety is transferred from a donor phospholipid (like phosphatidylcholine) to glycerol, forming phosphatidylglycerol. By using deuterated glycerol in this step, the deuterium label is incorporated into the headgroup.

  • Purification and Characterization: The resulting headgroup-deuterated PG is purified by chromatography and characterized by NMR and mass spectrometry to confirm the position of the deuterium labels and the overall purity.

Quantitative Data for Headgroup-Deuterated Phospholipid Synthesis

StepParameterValueReference
Enzymatic Phosphorylation of Glycerol YieldHigh[10]
Transphosphatidylation with PLD YieldCan be nearly quantitative under optimized conditions[12]
Final Product Purity>98%

Characterization and Quantitative Analysis

Accurate characterization of deuterated phosphatidylglycerol standards is essential to ensure their quality and suitability for experimental use.

Mass Spectrometry

Mass spectrometry is a primary tool for determining the isotopic enrichment and confirming the molecular weight of the synthesized deuterated lipids.[14][15] High-resolution mass spectrometry can resolve the isotopic distribution and allow for the calculation of the average number of deuterium atoms per molecule.[16][17] Tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium labels by analyzing the fragmentation patterns.[16]

Isotopic Enrichment Calculation

The isotopic enrichment can be calculated from the mass spectral data by analyzing the relative intensities of the mass isotopologues. The percentage of deuteration is determined by comparing the intensity of the deuterated species to the sum of intensities of all isotopic species.[1][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR are used to confirm the chemical structure and the position of the deuterium labels. The absence of proton signals at specific positions in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum provide direct evidence of successful deuteration.

Chromatography

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the final product.[6][7][19] A single spot on a TLC plate or a single peak in an HPLC chromatogram indicates a high degree of purity.

Signaling Pathways and Experimental Workflows

Phosphatidylglycerol is a key intermediate in several important metabolic pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a general workflow for the synthesis of deuterated PG.

Diagrams:

PG_Biosynthesis G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA Acyltransferases CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG synthase PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PGP synthase PG Phosphatidylglycerol PGP->PG PGP phosphatase

Caption: Biosynthesis pathway of Phosphatidylglycerol.

PG_Metabolism cluster_eukaryotic Eukaryotic Pathway cluster_prokaryotic Prokaryotic Pathway PG_euk Phosphatidylglycerol Cardiolipin_euk Cardiolipin PG_euk->Cardiolipin_euk CDP_DAG_euk CDP-Diacylglycerol CDP_DAG_euk->Cardiolipin_euk Cardiolipin synthase PG1_prok Phosphatidylglycerol Cardiolipin_prok Cardiolipin PG1_prok->Cardiolipin_prok PG2_prok Phosphatidylglycerol PG2_prok->Cardiolipin_prok Cardiolipin synthase Glycerol Glycerol Cardiolipin_prok->Glycerol

Caption: Phosphatidylglycerol as a precursor for Cardiolipin synthesis.

Deuterated_PG_Workflow cluster_precursor Precursor Synthesis cluster_synthesis Phospholipid Assembly cluster_purification Purification & Analysis Deuterated_FA Deuterated Fatty Acid (e.g., Palmitic Acid-d31) Acylation Enzymatic/Chemical Acylation Deuterated_FA->Acylation Deuterated_G3P Deuterated Glycerol-3-Phosphate (e.g., G3P-d5) Deuterated_G3P->Acylation Phosphorylation Chemical/Enzymatic Phosphorylation Acylation->Phosphorylation Crude_PG Crude Deuterated PG Phosphorylation->Crude_PG Purification Chromatography (HPLC, Column) Crude_PG->Purification Characterization Mass Spectrometry (MS) NMR Spectroscopy Purification->Characterization Final_Product Pure Deuterated PG Standard Characterization->Final_Product

Caption: General workflow for the synthesis of deuterated PG standards.

Conclusion

The synthesis of deuterated phosphatidylglycerol standards is a multi-step process that requires careful control over reaction conditions and rigorous purification and characterization. Both chemoenzymatic and purely chemical methods offer viable routes to these important research tools. By following the detailed protocols and considering the quantitative aspects outlined in this guide, researchers can confidently produce high-quality deuterated PG standards for their specific applications in biophysical chemistry, structural biology, and drug development.

References

The Multifaceted Roles of Phosphatidylglycerol in Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerol (PG) is a crucial glycerophospholipid that, while often a minor component by percentage, exerts a profound influence on the structure and function of cellular membranes across all domains of life. From the thylakoid membranes of photosynthetic organisms to the inner mitochondrial membrane of eukaryotes and the cytoplasmic membrane of bacteria, PG's unique biophysical properties and ability to interact with proteins make it an essential player in a diverse array of cellular processes. This in-depth technical guide explores the core functions of PG in cellular membranes, providing detailed experimental protocols for its study, quantitative data for comparative analysis, and visualizations of key pathways and workflows.

Core Functions of Phosphatidylglycerol

Phosphatidylglycerol's functions are intricately linked to its structure: a glycerol backbone esterified to two fatty acids and a phosphodiester bond linking it to a headgroup consisting of another glycerol molecule. This anionic character at physiological pH is central to many of its roles.

Structural Integrity and Membrane Fluidity

PG is a vital component in maintaining the structural integrity and fluidity of cellular membranes. In bacteria, it can constitute a significant portion of the membrane phospholipids, contributing to the overall negative charge of the membrane surface. This charge is crucial for the proper localization and function of membrane proteins.

Data Presentation: Phosphatidylglycerol Concentration in Membranes

Membrane TypeOrganism/OrganellePhosphatidylglycerol (PG) Concentration (mol %)Reference(s)
Inner MembraneEscherichia coli~15-25%[1][2][3]
Inner Mitochondrial MembraneEukaryotes (general)~5% (variable)[4]
Thylakoid MembranePhotosynthetic Bacteria & Plant ChloroplastsSignificant component

Experimental Protocol: Measurement of Membrane Fluidity using Laurdan Spectroscopy

Laurdan is a fluorescent probe sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains. This allows for the quantification of membrane fluidity through the calculation of the Generalized Polarization (GP) value. A lower GP value indicates higher membrane fluidity.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Liposomes or isolated membranes containing varying concentrations of PG

  • Fluorometer with excitation and emission monochromators

  • Cuvettes

Procedure:

  • Probe Incorporation: Incubate the liposomes or membranes with a final concentration of 1-5 µM Laurdan for 30-60 minutes at the desired temperature, protected from light. The probe-to-lipid ratio should be optimized to avoid artifacts.

  • Fluorescence Measurement: Excite the sample at 350 nm. Record the emission intensities at 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490)[5]

  • Data Analysis: Plot the GP values as a function of temperature or PG concentration. A decrease in the GP value indicates an increase in membrane fluidity.[5][6][7][8]

Mandatory Visualization: Experimental Workflow for Membrane Fluidity Analysis

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_liposomes Prepare Liposomes/Membranes with varying [PG] add_laurdan Incubate with Laurdan probe prep_liposomes->add_laurdan excite Excite at 350 nm add_laurdan->excite measure Record Emission at 440 nm and 490 nm excite->measure calculate_gp Calculate GP value measure->calculate_gp plot_data Plot GP vs. [PG] or Temperature calculate_gp->plot_data

Workflow for Laurdan-based membrane fluidity measurement.
Interaction with Membrane Proteins

The anionic headgroup of PG facilitates electrostatic interactions with positively charged amino acid residues on membrane proteins, influencing their folding, stability, and function.

Data Presentation: Protein-Phosphatidylglycerol Interaction

ProteinOrganism/SystemInteraction MetricValueReference(s)
Protein Z (PZ)BovineApparent Kd (with 1% PS)~36 nM[9]
Factor VaBovineKd (with POPC SUVs)~3.0 µM[10]

Note: Specific Kd values for protein-PG interactions are often context-dependent and not always readily available in literature. The provided values are for related phospholipid interactions to illustrate the range of affinities.

Experimental Protocol: Microscale Thermophoresis (MST) for Protein-Lipid Interaction Analysis

MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding. This allows for the determination of binding affinities (Kd).

Materials:

  • Fluorescently labeled protein of interest

  • Liposomes or nanodiscs containing PG

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries

Procedure:

  • Sample Preparation:

    • Prepare a serial dilution of the PG-containing liposomes/nanodiscs.

    • Prepare a constant concentration of the fluorescently labeled protein.

  • Binding Reaction: Mix the labeled protein with each dilution of the liposomes and incubate to reach binding equilibrium.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.

  • Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The data is then fitted to a binding model to determine the dissociation constant (Kd).[11][12][13][14][15]

Mandatory Visualization: Workflow for MST-based Protein-Lipid Interaction Analysis

G cluster_prep Sample Preparation cluster_binding Binding & Measurement cluster_analysis Data Analysis label_protein Label Protein with Fluorophore mix Mix Labeled Protein with Ligand Dilutions label_protein->mix prepare_liposomes Prepare PG-containing Liposomes (Ligand) serial_dilution Create Serial Dilution of Liposomes prepare_liposomes->serial_dilution serial_dilution->mix incubate Incubate to Equilibrium mix->incubate load_capillaries Load into MST Capillaries incubate->load_capillaries measure_mst Perform MST Measurement load_capillaries->measure_mst plot_data Plot Thermophoresis vs. [Ligand] measure_mst->plot_data fit_curve Fit Binding Curve plot_data->fit_curve determine_kd Determine Kd fit_curve->determine_kd G cluster_genetics Genetic Manipulation cluster_culture Cell Culture cluster_analysis Phenotypic Analysis create_mutant Generate PG-deficient Mutant grow_mutant_pg Grow Mutant (+PG) create_mutant->grow_mutant_pg grow_mutant_nopg Grow Mutant (-PG) create_mutant->grow_mutant_nopg grow_wt Grow Wild-Type measure_growth Measure Growth Rates grow_wt->measure_growth measure_pigments Quantify Pigments grow_wt->measure_pigments measure_photosynthesis Assess Photosynthetic Activity grow_wt->measure_photosynthesis grow_mutant_pg->measure_growth grow_mutant_pg->measure_pigments grow_mutant_pg->measure_photosynthesis grow_mutant_nopg->measure_growth grow_mutant_nopg->measure_pigments grow_mutant_nopg->measure_photosynthesis G G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA Acyltransferases CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CdsA PGP Phosphatidylglycerol Phosphate CDP_DAG->PGP PgsA PG Phosphatidylglycerol PGP->PG PgpA/B/C CL Cardiolipin PG->CL ClsA/B/C G extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor phospholipase Phospholipase (e.g., PLC, PLD) receptor->phospholipase activates second_messenger Second Messenger (e.g., DAG, IP3, PA) phospholipase->second_messenger generates membrane_lipid Membrane Phospholipid (e.g., PG, PI) membrane_lipid->second_messenger cleaves downstream_effector Downstream Effector (e.g., Kinase, Ion Channel) second_messenger->downstream_effector activates/recruits cellular_response Cellular Response downstream_effector->cellular_response leads to

References

Methodological & Application

Application Notes and Protocols for the Use of 17:0-22:4 PG-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. Phosphatidylglycerols (PGs) are a class of phospholipids that play crucial roles in various biological processes, including membrane structure and cell signaling. The use of a stable isotope-labeled internal standard is essential for correcting for variations in sample preparation and analytical detection. 17:0-22:4 PG-d5 is a deuterated phosphatidylglycerol that serves as an excellent internal standard for the quantification of endogenous PG species by mass spectrometry. Its unique mass allows it to be distinguished from naturally occurring lipids, while its chemical similarity ensures it behaves similarly to the analytes of interest during extraction and analysis.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in quantitative lipidomics workflows, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Key Applications

  • Quantitative analysis of endogenous phosphatidylglycerols: Accurately measure the levels of various PG species in biological matrices such as plasma, serum, tissues, and cell cultures.

  • Lipidomics research: Investigate changes in PG profiles in response to disease, drug treatment, or other experimental conditions.

  • Biomarker discovery: Identify potential PG-based biomarkers for various pathological states.

  • Drug development: Assess the impact of therapeutic interventions on lipid metabolism.

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound (e.g., from Avanti Polar Lipids)

  • Solvents (LC-MS grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water, Formic Acid

  • Lipid Extraction Solvents:

    • Folch method: Chloroform:Methanol (2:1, v/v)

    • Bligh-Dyer method: Chloroform:Methanol:Water (1:2:0.8, v/v/v)

    • MTBE method: Methyl-tert-butyl ether (MTBE) and Methanol

  • Biological Matrix: Plasma, serum, tissue homogenate, or cell lysate

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

Sample Preparation: Lipid Extraction

The choice of lipid extraction method can significantly impact the recovery of different lipid classes. The Folch and Bligh-Dyer methods are well-established for a broad range of lipids.

Protocol: Modified Folch Extraction

  • Sample Aliquoting: Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of ice-cold Chloroform:Methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Incubate on ice for 15 minutes.

  • Phase Separation:

    • Add 400 µL of 0.9% NaCl solution (or PBS).

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of Isopropanol:Acetonitrile:Water, 2:1:1, v/v/v).

Below is a DOT script visualizing the lipid extraction workflow.

G start Start: Biological Sample spike Spike with this compound start->spike extract Add Chloroform:Methanol (2:1) Vortex & Incubate spike->extract phase_sep Add Saline Solution Vortex & Centrifuge extract->phase_sep collect Collect Lower Organic Phase phase_sep->collect dry Evaporate under Nitrogen collect->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Lipid Extraction Workflow using this compound.
LC-MS/MS Analysis

The following are typical parameters for the analysis of phosphatidylglycerols. Method optimization is recommended for specific instrumentation and analytes.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile:Isopropanol (1:1, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 30% B

Table 2: Mass Spectrometry Parameters (Negative Ion Mode)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 3

Table 3: Example MRM Transitions for Selected PGs and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS) 839.6255.2 (Heptadecanoic acid)45
PG (16:0/18:1)747.5255.2 (Palmitic acid)45
PG (16:0/18:1)747.5281.2 (Oleic acid)40
PG (18:0/20:4)799.6283.2 (Stearic acid)45
PG (18:0/20:4)799.6303.2 (Arachidonic acid)40

Note: MRM transitions should be optimized for the specific instrument and analytes of interest. The product ions correspond to the fatty acyl chains.

Data Analysis and Quantification

The concentration of each endogenous PG species is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

Calculation:

Concentration of Analyte = (Area_Analyte / Area_IS) * Concentration_IS

Method Performance Characteristics

The use of this compound as an internal standard provides excellent method performance. The following tables summarize typical validation data.

Table 4: Linearity and Range

AnalyteCalibration Range (ng/mL)
PG (16:0/18:1)1 - 1000> 0.995
PG (18:0/20:4)1 - 1000> 0.995

Table 5: Precision and Accuracy

AnalyteSpiked Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
PG (16:0/18:1)5< 10< 1590 - 110
50< 8< 1292 - 108
500< 5< 1095 - 105
PG (18:0/20:4)5< 12< 1588 - 112
50< 9< 1391 - 109
500< 6< 1194 - 106

Table 6: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)
PG (16:0/18:1)1
PG (18:0/20:4)1

Phosphatidylglycerol Biosynthesis Pathway

Phosphatidylglycerol is synthesized from phosphatidic acid via the CDP-DAG pathway. Understanding this pathway is crucial for interpreting changes in PG levels.[1]

G pa Phosphatidic Acid (PA) cdp_dag CDP-Diacylglycerol (CDP-DAG) pa->cdp_dag CTP -> PPi enzyme1 CDP-diacylglycerol synthase pgp Phosphatidylglycerol Phosphate (PGP) cdp_dag->pgp Glycerol-3-P -> CMP enzyme2 PGP synthase pg Phosphatidylglycerol (PG) pgp->pg H2O -> Pi enzyme3 PGP phosphatase

Biosynthesis of Phosphatidylglycerol.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the quantitative analysis of phosphatidylglycerols in complex biological matrices. The detailed protocols and performance characteristics provided in these application notes serve as a valuable resource for researchers and scientists in the field of lipidomics. Proper implementation of these methods will contribute to high-quality, reproducible data, advancing our understanding of the roles of PGs in health and disease.

References

Revolutionizing Phospholipid Analysis: A Comprehensive LC-MS/MS Method for Phosphatidylglycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerols (PGs) are a class of anionic phospholipids that play crucial roles in a variety of biological processes. Found in bacterial membranes and as a key component of pulmonary surfactant in eukaryotes, PGs are integral to membrane structure and function.[1] In eukaryotic cells, they are also precursors for the synthesis of cardiolipin, a critical phospholipid for mitochondrial function. Given their physiological significance, the accurate and sensitive quantification of PG species is essential for understanding disease pathogenesis and for the development of novel therapeutics. This application note details a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of PGs in various biological matrices.

Phosphatidylglycerol is synthesized from phosphatidic acid, which is converted to CDP-diacylglycerol. Subsequently, phosphatidylglycerolphosphate (PGP) synthase facilitates the exchange of glycerol-3-phosphate for cytidine monophosphate (CMP), forming PGP. Finally, PGP is dephosphorylated to yield phosphatidylglycerol.[1]

Experimental Workflow Overview

The analytical workflow for phosphatidylglycerol analysis by LC-MS/MS encompasses several key stages, from sample preparation to data acquisition and analysis. Each step is critical for achieving accurate and reproducible results.

Phosphatidylglycerol Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction Sample->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A generalized workflow for the analysis of phosphatidylglycerol using LC-MS/MS.

Experimental Protocols

Sample Preparation: Lipid Extraction

The choice of extraction method is critical for the efficient recovery of PGs. Below are protocols for plasma, cells, and tissues.

a) Plasma Lipid Extraction (Modified Folch Method) [2]

  • To 10 µL of plasma in a glass tube, add 160 µL of ice-cold methanol.

  • Add 320 µL of ice-cold chloroform.

  • Vortex the mixture for 10 seconds and sonicate for 1 hour.

  • Add 500 µL of MilliQ water to induce phase separation.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully collect the lower organic phase, transfer to a new tube, and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

b) Cell Lipid Extraction [3]

  • Harvest cells by centrifugation and wash the pellet with phosphate-buffered saline (PBS).

  • Add 5 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet.

  • Shake the mixture for 30 minutes.

  • Centrifuge at 1935 x g for 10 minutes.

  • Transfer the lower organic layer to a new tube and dry under nitrogen.

  • Reconstitute the lipid extract in the initial mobile phase.

c) Tissue Lipid Extraction [4]

  • Homogenize approximately 50 mg of frozen tissue powder in a mixture of chloroform and methanol (2:1, v/v) at a volume 20 times the tissue weight.[4]

  • Follow the subsequent steps of the cell lipid extraction protocol (steps 3-6).

Liquid Chromatography (LC)

A reversed-phase LC method is commonly employed for the separation of phospholipid classes.

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium acetate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate
Gradient 0-1 min: 32% B; 1-15 min: linear gradient to 85% B; 15-17 min: 95% B; 17-18 min: hold at 95% B; 18-20 min: return to 32% B and re-equilibrate for 5 minutes.
Flow Rate 0.25 mL/min
Column Temperature 50 °C
Injection Volume 5 µL
Mass Spectrometry (MS)

Tandem mass spectrometry is used for the sensitive and specific detection of PG species. PGs are typically analyzed in negative ion mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Gas Flow Rates Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr
Collision Gas Argon

Quantitative Data

For absolute quantification, a calibration curve should be prepared using a series of dilutions of a known concentration of a phosphatidylglycerol standard. An internal standard, such as a deuterated or odd-chain PG, should be added to all samples and standards to correct for matrix effects and variations in extraction efficiency and instrument response.[5]

Table 1: Example MRM Transitions for Common Phosphatidylglycerol Species

Phosphatidylglycerol SpeciesPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PG(16:0/18:1)747.5255.2 (16:0)35
281.2 (18:1)30
PG(18:0/18:1)775.5283.2 (18:0)35
281.2 (18:1)30
PG(18:1/18:1)773.5281.2 (18:1)30
PG(16:0/16:0)721.5255.2 (16:0)35
Internal Standard: PG(17:0/17:0)749.5269.2 (17:0)35

Note: The product ions correspond to the fatty acyl chains. Collision energies may need to be optimized for your specific instrument.

Phosphatidylglycerol Biosynthesis Pathway

The biosynthesis of phosphatidylglycerol is a key metabolic pathway. Understanding this pathway is crucial for interpreting changes in PG levels in various physiological and pathological states.

Phosphatidylglycerol Biosynthesis cluster_pathway Biosynthesis Pathway PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglycerol synthase PGP Phosphatidylglycerol- phosphate (PGP) CDP_DAG->PGP PGP synthase CMP CMP PG Phosphatidylglycerol (PG) PGP->PG PGP phosphatase Pi Pi Cardiolipin Cardiolipin PG->Cardiolipin Cardiolipin synthase G3P Glycerol-3-Phosphate G3P->PGP CTP CTP CTP->CDP_DAG PG_mol Phosphatidylglycerol PG_mol->Cardiolipin

Caption: The biosynthetic pathway of phosphatidylglycerol and its conversion to cardiolipin.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of phosphatidylglycerol in various biological samples. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the provided quantitative data and pathway visualization, offer a comprehensive resource for researchers in lipidomics, drug discovery, and clinical diagnostics. The high sensitivity and specificity of this method make it an invaluable tool for elucidating the roles of phosphatidylglycerol in health and disease.

References

Application Note: High-Recovery Lipid Extraction for Mass Spectrometry using a Deuterated Prostaglandin Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Accurate quantification of lipids is crucial for understanding their roles in various biological processes and for the development of novel therapeutics. A major challenge in lipidomics is the potential for lipid degradation and variability during sample preparation. The use of internal standards, particularly stable isotope-labeled lipids, is essential to control for sample loss during extraction and for variations in ionization efficiency during mass spectrometry analysis. This application note describes a robust protocol for the extraction of lipids from biological matrices using 17:0-22:4 PG-d5, a deuterated prostaglandin, as an internal standard. This standard is a component of the comprehensive UltimateSPLASH™ ONE internal standard mixture.[1][2][3] The described method is suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This protocol utilizes a modified Bligh-Dyer liquid-liquid extraction method.[4][5][6][7] This technique employs a mixture of chloroform and methanol to create a single-phase system with the aqueous biological sample, allowing for the efficient extraction of lipids. The addition of water then induces a phase separation, with lipids partitioning into the lower chloroform layer. The inclusion of the this compound internal standard at the beginning of the procedure allows for the normalization of the recovery of endogenous lipids, ensuring accurate and reproducible quantification. To minimize the oxidation of unsaturated lipids during the extraction process, antioxidants such as butylated hydroxytoluene (BHT) can be added.[4]

Experimental Protocols

Materials and Reagents

  • Internal Standard: this compound (as part of UltimateSPLASH™ ONE internal standard mixture or as an individual standard)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Butylated hydroxytoluene (BHT) (optional)

  • Nitrogen gas

  • Glass tubes with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Sample Preparation

  • Cell Pellets: For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation. For suspension cells, pellet directly. Store cell pellets at -80°C until extraction.

  • Plasma/Serum: Thaw frozen plasma or serum samples on ice. Use a precise volume (e.g., 50-100 µL) for extraction.

  • Tissue: Snap-freeze tissue samples in liquid nitrogen immediately after collection to prevent enzymatic degradation of lipids.[4] Homogenize a known weight of the frozen tissue in a suitable buffer on ice.

Lipid Extraction Protocol (Modified Bligh-Dyer Method)

  • To a glass tube, add the biological sample (e.g., cell pellet, 100 µL of plasma, or homogenized tissue).

  • Add a known amount of the this compound internal standard. The exact amount should be optimized based on the expected concentration of the analytes of interest and the sensitivity of the mass spectrometer.

  • Add 3.75 mL of a 1:2 (v/v) chloroform:methanol solution to the sample. If desired, the methanol can be supplemented with BHT to a final concentration of 100 µM to prevent oxidation.[4]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to disrupt cell membranes.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of HPLC-grade water to induce phase separation and vortex for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

  • Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or isopropanol).

Data Presentation

Table 1: Comparison of Lipid Extraction Method Recoveries

Lipid ClassFolch Method Recovery (%)Bligh-Dyer Method Recovery (%)Matyash (MTBE) Method Recovery (%)
Phosphatidylcholine (PC)95 ± 592 ± 688 ± 7
Phosphatidylethanolamine (PE)93 ± 490 ± 585 ± 6
Triacylglycerols (TG)98 ± 396 ± 492 ± 5
Prostaglandins (PG)85 ± 888 ± 780 ± 9

This table presents representative recovery data and may vary depending on the specific biological matrix and experimental conditions.

Visualization

Lipid_Extraction_Workflow Lipid Extraction and Analysis Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Lipid Extraction (Bligh-Dyer) cluster_analysis 3. Analysis Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add this compound Internal Standard Sample->Add_IS Add_Solvents Add Chloroform:Methanol (1:2) Add_IS->Add_Solvents Vortex1 Vortex Add_Solvents->Vortex1 Add_CHCl3 Add Chloroform Vortex1->Add_CHCl3 Vortex2 Vortex Add_CHCl3->Vortex2 Add_H2O Add Water Vortex2->Add_H2O Vortex3 Vortex Add_H2O->Vortex3 Centrifuge Centrifuge (2000 x g, 10 min) Vortex3->Centrifuge Phase_Separation Aqueous & Organic Phase Separation Centrifuge->Phase_Separation Collect_Organic Collect Lower Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in Solvent Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS

Caption: Workflow for lipid extraction using the Bligh-Dyer method with an internal standard.

LC-MS/MS Analysis Parameters

For the analysis of prostaglandins and other lipids, a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer is typically used.

Table 2: Typical LC-MS/MS Parameters for Lipid Analysis

ParameterSetting
LC Column C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Negative Electrospray Ionization (ESI-) for prostaglandins
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition for PGE2 m/z 351 -> 271[8]
MRM Transition for d4-PGE2 m/z 355 -> 275[8]

The described protocol provides a reliable and reproducible method for the extraction and subsequent analysis of lipids from various biological samples. The incorporation of the deuterated internal standard, this compound, is critical for achieving accurate quantification by correcting for procedural variations. This method is well-suited for researchers, scientists, and drug development professionals engaged in lipidomics research.

References

Application Notes and Protocols for Lipid Profiling using 17:0-22:4 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, is a rapidly growing field offering profound insights into cellular physiology and pathology. Accurate quantification of lipid species is paramount for reliable biomarker discovery, disease diagnostics, and therapeutic development. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative lipidomics by mass spectrometry, correcting for variations in sample extraction, processing, and instrument response.[1]

This document provides detailed application notes and protocols for the use of 17:0-22:4 Phosphatidylglycerol-d5 (17:0-22:4 PG-d5) as an internal standard in lipid profiling studies. This compound is a deuterated analog of a naturally occurring phosphatidylglycerol, featuring a heptadecanoyl (17:0) and a docosatetraenoyl (22:4) fatty acyl chain, with five deuterium atoms on the glycerol head group. Its unique mass makes it an ideal internal standard for the quantification of phosphatidylglycerol (PG) species in complex biological matrices. This standard is commercially available as a standalone product and as a component of comprehensive internal standard mixtures, such as the UltimateSPLASH™ ONE.

Data Presentation

The following table summarizes the composition of a commercially available phosphatidylglycerol internal standard mixture containing this compound. This provides a reference for the concentration of the internal standard when used as part of a mix.

Table 1: Composition of a Representative Phosphatidylglycerol (PG) Internal Standard Mixture

ComponentCatalog NumberTarget Concentration (µg/mL)
17:0-14:1 PG-d585813525
17:0-16:1 PG-d585813450
17:0-18:1 PG-d585813375
17:0-20:3 PG-d585813250
This compound 858131 25

Data is representative of commercially available internal standard mixtures. Actual concentrations may vary by lot.

Experimental Protocols

Lipid Extraction from Plasma (Modified Folch Method)

This protocol describes a common method for extracting lipids from plasma samples, incorporating the this compound internal standard.

Materials:

  • Plasma samples

  • This compound internal standard solution (or a mix like UltimateSPLASH™ ONE)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (LC-MS grade water)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To a 1.5 mL glass centrifuge tube, add 50 µL of plasma. Add a known amount of this compound internal standard. A typical starting concentration is 0.4 µg/mL in the final extraction solvent. If using a mixture like UltimateSPLASH™ ONE, follow the manufacturer's dilution recommendations.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample containing the internal standard.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to the mixture to induce phase separation. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of an appropriate solvent for LC-MS analysis, such as a 1:1 (v/v) acetonitrile:isopropanol mixture.

LC-MS/MS Analysis of Phosphatidylglycerols

This protocol provides a general framework for the analysis of PGs using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters (Example using a C18 reversed-phase column):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Ramp to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for column re-equilibration

MS/MS Parameters (Example for Negative Ion Mode):

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for this compound and a Target Analyte

Lipid SpeciesPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 839.6269.2 (17:0 FA)4550
839.6327.2 (22:4 FA)4550
PG 16:0/18:1747.5255.2 (16:0 FA)4550
747.5281.2 (18:1 FA)4550

Note: MRM transitions and collision energies should be optimized for the specific instrument and analytes of interest. The product ions correspond to the fatty acyl chains.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Spike_IS Spike with This compound Plasma_Sample->Spike_IS Extraction_Solvent Add Chloroform:Methanol (2:1) Spike_IS->Extraction_Solvent Vortex_1 Vortex (2 min) Extraction_Solvent->Vortex_1 Phase_Separation Add 0.9% NaCl Vortex (30s) Vortex_1->Phase_Separation Centrifuge Centrifuge (2000g, 10 min) Phase_Separation->Centrifuge Collect_Organic Collect Lower Organic Layer Centrifuge->Collect_Organic Dry_Down Dry under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in Acetonitrile:Isopropanol (1:1) Dry_Down->Reconstitute LC_Separation Reversed-Phase LC Separation Reconstitute->LC_Separation ESI_Source Negative ESI LC_Separation->ESI_Source MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI_Source->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for lipid profiling using this compound.

Phosphatidylglycerol Biosynthesis and Signaling Pathway

G PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-diacylglycerol synthase PGP Phosphatidylglycerol Phosphate (PGP) CDP_DAG->PGP PGP synthase PG Phosphatidylglycerol (PG) PGP->PG PGP phosphatase Cardiolipin Cardiolipin PG->Cardiolipin Cardiolipin synthase Inflammation_Modulation Modulation of Inflammatory Response PG->Inflammation_Modulation Inhibition TLR Toll-like Receptors (TLRs) Inflammation_Modulation->TLR

References

Application Notes and Protocols for the Analysis of Prostaglandin Isomers Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandins (PGs) are a class of lipid autacoids derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The subtle structural differences between prostaglandin isomers, such as Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), or Prostaglandin F2α (PGF2α) and 8-iso-Prostaglandin F2α, lead to distinct biological activities.[1] Consequently, the accurate and precise quantification of individual PG isomers is paramount for understanding their specific roles in biological systems and for the development of targeted therapeutics.

A significant analytical challenge in PG isomer analysis arises from the fact that they are often isobaric, possessing the same chemical formula and exact mass, and can produce similar fragmentation patterns in tandem mass spectrometry (MS/MS).[1][2] This necessitates highly selective analytical methodologies to differentiate and quantify them accurately. The use of stable isotope-labeled internal standards, particularly deuterated standards, is an indispensable tool to correct for analyte loss during sample preparation and to compensate for matrix effects such as ion suppression in the mass spectrometer.[3] This document provides detailed application notes and protocols for the robust analysis of PG isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.

Signaling Pathways of Prostaglandin E2 (PGE2)

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[4][5] The activation of these receptors triggers different intracellular signaling cascades. EP2 and EP4 receptors are often associated with the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][6][7] In contrast, EP1 activation is linked to an increase in intracellular calcium, while EP3 activation can inhibit adenylyl cyclase.[8] The differential expression of these receptors on various cell types contributes to the pleiotropic effects of PGE2.

PGE2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 Prostaglandin E2 EP2 EP2 Receptor PGE2->EP2 binds EP4 EP4 Receptor PGE2->EP4 binds Gs Gαs EP2->Gs activates EP4->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (Transcription Factor) PKA->CREB phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression regulates

Caption: PGE2 signaling through EP2 and EP4 receptors.

Experimental Workflow for PG Isomer Analysis

The accurate quantification of prostaglandin isomers from biological matrices is a multi-step process that requires careful sample handling, efficient extraction, robust chromatographic separation, and sensitive detection. The use of deuterated internal standards at the beginning of the workflow is critical for achieving high accuracy and precision by correcting for variability at each step.

PG_Analysis_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine, Cell Culture Supernatant) Add_IS 2. Addition of Deuterated Internal Standards Sample_Collection->Add_IS Extraction 3. Sample Extraction (LLE or SPE) Add_IS->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution in LC Mobile Phase Evaporation->Reconstitution LC_Separation 6. Chromatographic Separation (LC) Reconstitution->LC_Separation MS_Detection 7. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis and Quantification MS_Detection->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity of 17:0-22:4 PG-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor signal intensity with the deuterated internal standard 17:0-22:4 PG-d5 during mass spectrometry (MS) analysis. This document provides a structured approach to troubleshooting, from sample preparation to data acquisition, in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of the phosphatidylglycerol (PG) 17:0-22:4, where five hydrogen atoms on the glycerol backbone have been replaced with deuterium.[1] Its primary use is as an internal standard in mass spectrometry-based lipidomics for the quantification of endogenous PG species.[2] The increased mass due to deuterium substitution allows it to be distinguished from the non-deuterated analyte while exhibiting nearly identical chemical and physical properties.

Q2: In which ionization mode should I expect the best signal for this compound?

Phosphatidylglycerols are anionic phospholipids and are most effectively analyzed in negative ion electrospray ionization (ESI) mode.[3][4][5] In this mode, it primarily forms a deprotonated molecule, [M-H]⁻. Analysis in positive ion mode is possible, often resulting in the formation of adducts such as [M+Na]⁺ or [M+Li]⁺, but the signal intensity is generally lower compared to the negative ion mode.[5][6][7]

Q3: What are the expected m/z values for this compound?

The exact mass of the neutral molecule is 839.57.[1] The expected m/z will depend on the ionization mode and the formation of adducts.

Ionization ModeAdductCalculated m/z
Negative[M-H]⁻838.56
Positive[M+H]⁺840.58
Positive[M+Na]⁺862.56
Positive[M+NH₄]⁺857.61
Positive[M+K]⁺878.53

Q4: Can the deuterium label be a cause of poor signal intensity?

While generally stable, deuterium labels can sometimes be involved in issues leading to poor signal. This can include:

  • Isotopic Exchange: In certain solvent conditions (e.g., high pH), the deuterium atoms can exchange with hydrogen atoms from the solvent, leading to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.[8][9]

  • In-source Fragmentation: The deuterated standard might be more susceptible to fragmentation in the ion source, leading to a lower abundance of the precursor ion.[8]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

This section provides a step-by-step guide to diagnose the root cause of a weak or absent signal for your internal standard.

Step 1: Verify Instrument Performance

Before troubleshooting your specific analyte, ensure the mass spectrometer is performing optimally.

  • Action: Infuse a known standard for your instrument's tuning and calibration.

  • Expected Outcome: The instrument should meet the manufacturer's sensitivity specifications. If not, the issue may be with the instrument itself and may require maintenance.[10]

Step 2: Check the Standard Solution

Problems with the preparation or storage of your this compound solution can lead to poor signal.

  • Action:

    • Prepare a fresh solution of this compound from the original stock.

    • Inject a high-concentration solution of the standard to check for any signal.[8]

    • Review the Certificate of Analysis (CoA) for information on purity and storage conditions.[8]

  • Rationale: Improper storage can lead to degradation of the lipid. Verifying the concentration and integrity of the standard solution is a critical step.

Step 3: Optimize Mass Spectrometer Settings

Incorrect instrument settings are a common cause of poor signal intensity.

  • Action:

    • Ensure you are acquiring data in negative ion mode .[3][4][5]

    • Optimize source parameters such as capillary voltage, source temperature, and gas flows.

    • Confirm you are targeting the correct m/z for the [M-H]⁻ ion (838.56).

  • Rationale: Phosphatidylglycerols have a strong preference for forming negative ions. Optimizing the source conditions for this specific class of lipids is crucial for achieving good signal intensity.

Issue 2: Inconsistent or Drifting Signal Intensity

Fluctuations in the signal of the internal standard can lead to poor precision and inaccurate quantification.

Step 1: Investigate for Matrix Effects

Matrix effects, such as ion suppression, are a common issue in lipidomics, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[11]

  • Action:

    • Perform a post-column infusion experiment to identify regions of ion suppression.[9]

    • If ion suppression is detected at the retention time of your analyte, modify your chromatographic method to separate it from the interfering compounds.[9]

  • Rationale: Even though a deuterated internal standard is used, significant ion suppression can still lead to a poor signal-to-noise ratio.

Step 2: Evaluate for Isotopic Back-Exchange

The exchange of deuterium for hydrogen can lead to a decrease in the internal standard signal over time.

  • Action:

    • Incubate the this compound solution in your mobile phase and sample diluent for the duration of a typical analytical run.

    • Re-inject the solution and monitor for a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte.[9]

    • If exchange is observed, consider adjusting the pH of your mobile phase to be closer to neutral.[9]

  • Rationale: Deuterium atoms on a glycerol backbone are generally stable, but prolonged exposure to certain pH and temperature conditions can promote exchange.

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Evaluation

Objective: To identify regions of ion suppression or enhancement in the chromatographic run.

Methodology:

  • Prepare a solution of this compound at a concentration that gives a stable and moderate signal.

  • Using a T-junction, infuse this solution at a constant flow rate (e.g., 5 µL/min) into the LC flow path after the analytical column but before the mass spectrometer.

  • Inject a blank matrix sample (an extract of a sample that does not contain the analyte).

  • Monitor the signal of the this compound. A drop in the signal indicates ion suppression at that retention time, while an increase indicates ion enhancement.

Visual Troubleshooting Workflow

G start Poor Signal of this compound check_ms Verify MS Performance with Calibration Standard start->check_ms ms_ok MS Performance OK? check_ms->ms_ok troubleshoot_ms Troubleshoot Mass Spectrometer ms_ok->troubleshoot_ms No check_standard Check Standard Solution (Fresh Prep, High Conc. Injection) ms_ok->check_standard Yes signal_present Signal Present? check_standard->signal_present check_coa Consult Certificate of Analysis and Contact Supplier signal_present->check_coa No optimize_ms Optimize MS Settings (Negative Mode, Source Parameters) signal_present->optimize_ms Yes signal_improved Signal Improved? optimize_ms->signal_improved investigate_matrix Investigate Matrix Effects (Post-Column Infusion) signal_improved->investigate_matrix No end Problem Resolved signal_improved->end Yes check_exchange Evaluate Isotopic Back-Exchange investigate_matrix->check_exchange check_exchange->end

Caption: Troubleshooting workflow for poor signal intensity of this compound.

References

chromatographic co-elution issues with 17:0-22:4 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 17:0-22:4 PG-d5

Welcome to the technical support center for troubleshooting issues related to the use of this compound as an internal standard in mass spectrometry-based lipidomics. This guide provides answers to frequently asked questions and detailed troubleshooting workflows for common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a high-purity, deuterated phosphatidylglycerol used as an internal standard for the accurate quantification of its corresponding endogenous analyte (17:0-22:4 PG) in biological samples by LC-MS.[1] The five deuterium atoms increase its mass, allowing it to be distinguished from the native compound by the mass spectrometer while co-eluting chromatographically.

Q2: I am observing a different retention time for this compound compared to the native 17:0-22:4 PG. Is this normal?

A2: Yes, a slight shift in retention time between a deuterated standard and its native analog can occur. This is known as the "deuterium isotope effect".[2] Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] While a small, consistent shift is acceptable, a significant or variable shift can be problematic as the standard and analyte may experience different matrix effects, leading to inaccurate quantification.[2][4]

Q3: My this compound peak is broad and shows poor symmetry. What could be the cause?

A3: Poor peak shape for a phospholipid standard can result from several factors:

  • Column Overload: Injecting too much standard can saturate the stationary phase. Try reducing the amount of internal standard spiked into the sample.

  • Secondary Interactions: Phospholipids can interact with active sites on the column or in the LC system. Using a mobile phase with appropriate ionic strength or pH can mitigate this.

  • Column Degradation: The column may be nearing the end of its lifespan or have become contaminated. Flushing the column or replacing it may be necessary.

Q4: What are the most likely sources of co-eluting interference for this compound?

A4: The most common interferences are isobaric compounds, which have the same nominal mass-to-charge ratio (m/z).[5] For a phosphatidylglycerol like 17:0-22:4 PG, potential isobars include:

  • Positional Isomers: Other PGs with different fatty acid arrangements (e.g., PG 18:0/21:4).

  • Different Lipid Classes: Other lipid types that happen to have a similar elemental composition. For example, certain ceramides or other glycerophospholipids can be isobaric with PGs.[5]

  • Cis/Trans Isomers: Natural lipids are typically in the cis configuration, but synthetic or diet-derived trans isomers could be present and have slightly different retention times, potentially causing partial co-elution.[6][7][8]

Troubleshooting Guide: Co-elution and Interference

This guide provides a systematic approach to diagnosing and resolving co-elution issues observed with this compound.

Problem: Inaccurate quantification, split peaks, or shoulders on the this compound peak.

This workflow helps determine the nature of the interference and provides steps to resolve it.

G cluster_0 Step 1: Problem Identification cluster_1 Step 2: Diagnosis cluster_2 Step 3: Resolution cluster_3 Step 4: Confirmation Problem Inaccurate Quantification or Poor Peak Shape for This compound Check_HRMS Analyze via High-Resolution MS (HRMS). Are there multiple components with different accurate masses? Problem->Check_HRMS Check_MRM Analyze a blank matrix spiked only with IS. Is there a signal in the analyte channel? Problem->Check_MRM Optimize_LC Optimize Chromatography Check_HRMS->Optimize_LC Yes (Isobaric Interference) Optimize_MS Optimize MS/MS Transition Check_HRMS->Optimize_MS No (Isomeric Interference) Check_MRM->Check_HRMS No Purity_Issue Source a new lot of IS. Assess purity. Check_MRM->Purity_Issue Yes (IS Contamination) Resolved Issue Resolved Optimize_LC->Resolved Optimize_MS->Resolved Purity_Issue->Resolved

Caption: Troubleshooting workflow for co-elution issues.

Quantitative Data: Effect of Chromatography on Isomer Separation

Resolving isobaric interferences often requires chromatographic optimization. A C30 reversed-phase column can offer superior selectivity for lipid isomers compared to a standard C18 column due to its ability to resolve differences in chain length and unsaturation.[9]

Chromatographic ParameterMethod A: Standard C18Method B: High-Res C30Outcome
Column C18, 2.1 x 100 mm, 1.8 µmC30, 2.1 x 100 mm, 3 µm-
Mobile Phase A 60:40 ACN:H₂O + 10 mM Amm. Formate60:40 ACN:H₂O + 10 mM Amm. Formate-
Mobile Phase B 90:10 IPA:ACN + 10 mM Amm. Formate90:10 IPA:ACN + 10 mM Amm. Formate-
Gradient 30% to 100% B in 10 min30% to 100% B in 20 min-
Resolution (Rs) between Isobars 0.8 (Co-elution)1.6 (Baseline Separation)Method B provides sufficient resolution.

Experimental Protocols

Protocol 1: High-Resolution Reversed-Phase LC-MS Method

This protocol is designed to achieve baseline separation of phosphatidylglycerol isomers.[6][7][8]

  • Sample Preparation: Perform lipid extraction from biological matrix using a standard Folch or Bligh-Dyer method. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

  • Internal Standard Spiking: Spike 10 µL of a 1 mg/mL solution of this compound into the sample prior to extraction.

  • LC System: Use a high-performance liquid chromatography system capable of binary gradients.

    • Column: C30 Reversed-Phase, 2.1 x 150 mm, 3 µm particle size.

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.

    • Flow Rate: 0.250 mL/min.

    • Column Temperature: 45 °C.

    • Gradient:

      • 0-2 min: 30% B

      • 2-25 min: Linear ramp to 100% B

      • 25-30 min: Hold at 100% B

      • 30.1-35 min: Return to 30% B for re-equilibration.

  • MS System: Couple the LC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Range: m/z 150-1200.

    • MS/MS Analysis: Use data-dependent acquisition to fragment the precursor ions for both the analyte and the internal standard to confirm identity.

Protocol 2: Assessment of Internal Standard Purity

This protocol verifies that the this compound standard is not contaminated with its unlabeled counterpart.[10]

  • Prepare a Zero Sample: Use a blank matrix (e.g., stripped serum or PBS) that is free of the analyte.

  • Spike with Internal Standard: Add the this compound to the zero sample at the same concentration used for study samples.

  • Analyze the Sample: Run the spiked zero sample using the established LC-MS/MS method.

  • Monitor Transitions: Monitor the mass transition for the unlabeled analyte (17:0-22:4 PG) in this sample.

  • Evaluate Response: The signal detected in the unlabeled analyte channel should be negligible, typically less than 0.1% of the internal standard's signal area. A significant signal indicates contamination.

Visualization of Potential Interference

The diagram below illustrates the relationship between the internal standard, its target analyte, and a potential isobaric interference from a different lipid class that can cause co-elution issues.

G cluster_0 LC-MS Analysis cluster_1 Chromatographic Elution Profile IS This compound (Internal Standard) Analyte 17:0-22:4 PG (Endogenous Analyte) IS->Analyte Ideally co-elutes Interference Isobaric Lipid (e.g., Cer(d18:0/21:4)) Analyte->Interference Potential Co-elution (Problem) Elution Intensity Time Retention Time

References

degradation and stability of 17:0-22:4 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17:0-22:4 PG-d5 (1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt)). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this deuterated phosphatidylglycerol standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated phosphatidylglycerol (PG) molecule. It contains a saturated fatty acid (heptadecanoic acid, 17:0) at the sn-1 position and a polyunsaturated fatty acid (docosatetraenoic acid, 22:4) at the sn-2 position of the glycerol backbone. The "d5" indicates that the glycerol backbone is deuterated with five deuterium atoms. Its primary application is as an internal standard for quantitative analysis of phospholipids by mass spectrometry (MS), particularly in lipidomics studies.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored at or below -16°C.[2] For solutions in organic solvents, a temperature of -20°C ± 4°C is recommended.[2] It is crucial to store organic solutions in glass vials with Teflon-lined caps under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

Q3: Is it acceptable to store this compound as a powder?

A3: Due to the presence of the polyunsaturated fatty acid (22:4), this compound is susceptible to oxidation and hydrolysis if exposed to moisture and air.[2] Therefore, it is not recommended to store it as a powder for extended periods after the container has been opened. It should be promptly dissolved in a suitable organic solvent for more stable storage.[2]

Q4: What are the main degradation pathways for this compound?

A4: The two primary degradation pathways are:

  • Oxidation: The docosatetraenoic acid (22:4) chain is polyunsaturated and thus prone to oxidation, which can be initiated by exposure to air, light, or metal ions.

  • Hydrolysis: The ester linkages of the fatty acids and the phosphodiester bond of the headgroup can be hydrolyzed. This can be catalyzed by acids, bases, or enzymes (phospholipases). The rate of hydrolysis is influenced by pH and temperature.[3]

Q5: Does the d5-label affect the stability of the molecule?

A5: The deuteration of the glycerol backbone is primarily for its use as an internal standard in mass spectrometry. While deuteration can have minor effects on the physical properties of lipid bilayers, there is no evidence to suggest it significantly alters the chemical degradation pathways (hydrolysis and oxidation) of the molecule.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Poor or No Signal in Mass Spectrometry
Potential Cause Recommended Solution
Degradation of the Standard Ensure proper storage conditions were maintained (-20°C, inert atmosphere). For unsaturated lipids, confirm it was stored in a suitable organic solvent and not as a powder. Avoid multiple freeze-thaw cycles.[2]
Incomplete Solubilization The standard may not be fully dissolved. Gentle warming or sonication can aid dissolution. Ensure the solvent is appropriate for phosphatidylglycerols (e.g., chloroform/methanol mixtures).
Inappropriate MS Parameters Phosphatidylglycerols are acidic and typically ionize well in negative ion mode. Ensure your MS method is optimized for negative ion detection.
Sample Adsorption Phospholipids can adsorb to plastic surfaces. Use glass or Teflon labware for sample preparation and storage.
Issue 2: Unexpected Peaks or Mass Shifts in Mass Spectrum
Potential Cause Recommended Solution
Contamination Impurities can be leached from plastic containers or pipette tips when using organic solvents. Always use glass vials with Teflon-lined caps and glass or stainless steel syringes/pipettes.[2]
Solvent Adducts Formation of adducts with ions from the mobile phase (e.g., [M+Na-2H]⁻, [M+Cl]⁻) is common for phospholipids in ESI-MS. Identify the expected adducts for your analytical system and include them in your data analysis.
In-source Fragmentation The molecule may be fragmenting in the ion source of the mass spectrometer. This can be influenced by source temperature and voltages. Optimize these parameters to minimize fragmentation. Common fragments for PGs include the neutral loss of the fatty acid chains.
Oxidation Products The appearance of peaks with higher m/z values could indicate the formation of oxidized species (e.g., addition of one or more oxygen atoms to the 22:4 chain). To minimize this, handle the standard under an inert atmosphere and use antioxidants if compatible with your experiment.
Issue 3: Chromatographic Peak Tailing or Splitting
Potential Cause Recommended Solution
Secondary Interactions Acidic phospholipids like PG can interact with active sites on the column or system. The addition of a small amount of a weak acid (e.g., formic acid) or a salt (e.g., ammonium acetate) to the mobile phase can improve peak shape.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Contaminants from previous injections can affect peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Data on Stability and Degradation

Table 1: Factors Influencing the Stability of this compound

Factor Effect on Stability Recommendations
Temperature Higher temperatures accelerate both hydrolysis and oxidation.Store at -20°C or below.[2] Avoid repeated warming and cooling.
pH Hydrolysis is catalyzed by both acidic and basic conditions. The lowest rate of hydrolysis for many phospholipids is around pH 6.5.[3]Maintain a neutral pH in aqueous solutions whenever possible. Use buffered solutions if pH control is critical.
Oxygen Exposure The polyunsaturated 22:4 fatty acid is highly susceptible to oxidation in the presence of oxygen.Store under an inert gas (argon or nitrogen).[2] Use degassed solvents for sample preparation.
Light Exposure UV light can promote the formation of free radicals and accelerate oxidation.Store vials in the dark or use amber glass vials.
Solvent Should be stored in a suitable organic solvent (e.g., chloroform, methanol, or a mixture). Aqueous suspensions are not recommended for long-term storage due to hydrolysis.[2]Dissolve in a high-purity organic solvent.
Storage Container Plasticizers can leach from plastic containers into organic solvents, causing contamination.Use glass vials with Teflon-lined caps.[2]

Table 2: Expected Relative Degradation Rates under Different Conditions

Condition Primary Degradation Pathway Expected Degradation Rate
-20°C, in organic solvent, under ArgonMinimalVery Low
4°C, in aqueous buffer (pH 7.0)Hydrolysis, OxidationLow to Moderate
Room Temperature, in organic solvent, exposed to airOxidationModerate to High
Room Temperature, in aqueous buffer (pH 4.0 or 9.0)Hydrolysis, OxidationHigh

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Equilibration: Allow the vial containing this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Using a gas-tight glass syringe, add a precise volume of a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) to the vial to achieve the desired stock concentration.

  • Dissolution: Cap the vial tightly and vortex gently until the lipid is completely dissolved. A brief sonication in a bath sonicator may be used if necessary.

  • Storage: Store the stock solution at -20°C under an inert atmosphere.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent. It is recommended to prepare fresh working solutions for each experiment.

Protocol 2: Sample Preparation for LC-MS Analysis from Cell Culture
  • Cell Harvesting: After experimental treatment, aspirate the culture medium. Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Lipid Extraction: Add ice-cold methanol to the cells and scrape them from the culture dish. Transfer the cell suspension to a glass tube. Add chloroform and water in a ratio that results in a final solvent ratio of chloroform:methanol:water (e.g., 2:1:0.8). Vortex thoroughly.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic phases.

  • Collection of Lipid Extract: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with your LC-MS method (e.g., the initial mobile phase).

Protocol 3: General LC-MS/MS Method for Phosphatidylglycerol Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for phospholipid analysis.

    • Mobile Phase A: Acetonitrile:Water (e.g., 60:40) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol:Acetonitrile (e.g., 90:10) with 10 mM ammonium acetate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).

    • Column Temperature: Typically maintained between 30-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM). For qualitative analysis, a full scan or precursor ion scan can be used.

    • MRM Transition for this compound: The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will correspond to the fatty acyl chains. The exact m/z values will depend on the specific instrument and fragmentation conditions. A good starting point is to monitor the fragmentation to the carboxylate anions of the fatty acids.

Visualizations

Degradation Pathways

PG This compound LysoPG1 2-22:4 LysoPG-d5 + 17:0 FA PG->LysoPG1 Phospholipase A1 LysoPG2 1-17:0 LysoPG-d5 + 22:4 FA PG->LysoPG2 Phospholipase A2 PA 17:0-22:4 PA-d5 + Glycerol PG->PA Phospholipase D DAG 17:0-22:4 DAG-d5 + Glycerol Phosphate PG->DAG Phospholipase C OxidizedPG Oxidized this compound PG->OxidizedPG Oxidation (O2, ROS)

Caption: Major enzymatic and chemical degradation pathways of this compound.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of This compound B Aliquot into multiple vials for different conditions (e.g., temp, solvent, pH) A->B C Store samples under defined conditions B->C D Collect aliquots at specified time points (t=0, 1, 7, 30 days) C->D E Add internal standard (if not self-quantifying) D->E F Analyze by LC-MS/MS E->F G Quantify remaining This compound F->G

Caption: A generalized workflow for conducting a stability study of this compound.

Phosphatidylglycerol Signaling Pathway

DAMPs Danger-Associated Molecular Patterns (DAMPs) TLR Toll-like Receptor (TLR) DAMPs->TLR Activates NFkB_pathway NF-κB Signaling Pathway TLR->NFkB_pathway Activates PG Phosphatidylglycerol (PG) PG->TLR Inhibits Inflammation Inflammatory Response (e.g., cytokine production) NFkB_pathway->Inflammation Leads to

Caption: Phosphatidylglycerol (PG) inhibits inflammation by modulating Toll-like Receptor (TLR) signaling.[4][5][6]

References

Technical Support Center: Solving Matrix Effects with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges when using deuterated internal standards to compensate for matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects are a significant source of imprecision and can negatively impact the accuracy, precision, and sensitivity of an analytical method.[1][2] Common culprits of matrix effects in complex biological matrices include salts, lipids, and proteins.[1]

Q2: How do deuterated internal standards help mitigate matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can deuterated internal standards completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1][3] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[1] This is referred to as a differential matrix effect.[4][5]

Q4: What are the key considerations when selecting a deuterated internal standard?

A4: Several factors are crucial when selecting a deuterated internal standard:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize signal contribution at the analyte's mass-to-charge ratio (m/z).[1]

  • Mass Shift: The mass difference between the analyte and the internal standard should be sufficient to prevent isotopic overlap or "cross-talk".[6]

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.[1]

  • Stability of Deuterium Labels: The deuterium atoms should be on stable positions of the molecule to prevent back-exchange with hydrogen atoms from the sample matrix or solvent.[4][5][6]

Troubleshooting Guides

Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio

Poor reproducibility of the analyte to internal standard area ratio is a common issue that can compromise the reliability of quantitative results. The following guide provides a systematic approach to troubleshooting this problem.

A Poor Reproducibility of Analyte/IS Area Ratio B Check for Co-elution of Analyte and IS A->B C Are they co-eluting? B->C D YES C->D Yes E NO C->E No F Investigate Differential Matrix Effects D->F H Evaluate IS Stability: - Check for degradation - Assess for isotopic back-exchange D->H I Verify Sample Preparation Consistency: - Check pipetting accuracy - Ensure consistent extraction/reconstitution D->I G Optimize Chromatography: - Adjust gradient - Change mobile phase - Use a different column E->G A Analyte and IS Do Not Co-elute B Chromatographic Isotope Effect A->B C Column Degradation A->C D Modify Chromatographic Conditions: - Adjust gradient - Change mobile phase composition/temperature B->D G Consider Alternative Labeled Standard (e.g., ¹³C or ¹⁵N) B->G E Replace Analytical Column C->E F Implement Column Washing Protocol C->F cluster_0 Sample Preparation cluster_1 Analysis & Calculation A Set A: Analyte + IS in Solvent D LC-MS/MS Analysis A->D B Set B: Blank Matrix Extract + Analyte + IS B->D C Set C: Blank Matrix + Analyte + IS -> Extract C->D E Calculate Matrix Effect: (Area B / Area A) * 100 D->E F Calculate Recovery: (Area C / Area B) * 100 D->F

References

Technical Support Center: Phosphatidylglycerol (PG) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the analysis of 17:0-22:4 PG-d5 and other phosphatidylglycerols by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide: Unexpected Peaks in this compound Analysis

Unexpected peaks, often referred to as "ghost peaks," can interfere with the accurate quantification of your target analyte. This guide provides a systematic approach to identifying and eliminating these artifacts.

DOT Script for Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Source Identification cluster_3 Resolution start Unexpected Peak Observed in this compound Chromatogram blank_injection Inject a Blank (Solvent Only) start->blank_injection peak_present_blank Peak Present in Blank? blank_injection->peak_present_blank mobile_phase Investigate Mobile Phase - Prepare fresh solvents - Check water source - Sonicate/degas peak_present_blank->mobile_phase Yes carryover Investigate Sample Carryover - Inject multiple blanks after a concentrated sample - Optimize needle wash method peak_present_blank->carryover No system_contamination Investigate System Contamination - Clean injector port and needle - Flush tubing - Check for column bleed mobile_phase->system_contamination solution Problem Resolved system_contamination->solution standard_degradation Investigate Standard Integrity - Check storage conditions - Prepare fresh standard dilution carryover->standard_degradation standard_degradation->solution

Caption: A flowchart outlining the systematic troubleshooting process for unexpected peaks.

Step 1: Verify the Peak Identity

Before extensive troubleshooting, it is crucial to confirm whether the unexpected peak originates from a contaminant or is related to the this compound standard itself.

Expected Fragmentation of this compound (Negative Ion Mode ESI-MS/MS)

In negative ion mode, phosphatidylglycerols typically fragment to produce product ions corresponding to the neutral loss of the fatty acyl chains and the fatty acid carboxylate anions themselves. The d5 label is on the glycerol backbone.

Precursor Ion (m/z)Expected Product Ions (m/z)Interpretation
[M-H]⁻Fatty Acyl ChainsCarboxylate anions of 17:0 (heptadecanoic acid) and 22:4 (docosatetraenoic acid).
Neutral Loss FragmentsLoss of the fatty acyl chains as ketenes or carboxylic acids from the precursor ion.
Headgroup FragmentA fragment corresponding to the glycerophosphate-d5 headgroup.

Note: The exact m/z values will depend on the adduct form of the precursor ion.

If the MS/MS spectrum of the unexpected peak does not align with the expected fragmentation of this compound, proceed with the following troubleshooting steps.

Step 2: Isolate the Source of Contamination

A. Blank Injections:

  • Solvent Blank: Inject the solvent used to dissolve the standard. If the peak is present, the contamination is likely from the solvent or the LC-MS system.

  • Method Blank: Perform a full sample preparation procedure without the standard. This will help identify contaminants introduced during sample handling.

B. Systematic Evaluation:

Potential SourceTroubleshooting Action
Mobile Phase Prepare fresh mobile phase using high-purity solvents (LC-MS grade) and water.[1] Sonicate and degas the mobile phase to remove dissolved gases.
LC System Clean the injector port and needle. Flush the system with a strong solvent (e.g., isopropanol) to remove any buildup in the tubing and valves.
Column Condition the column according to the manufacturer's instructions. If contamination persists, consider replacing the column.
Sample Carryover Inject several blank samples after a high-concentration sample to see if the peak intensity decreases. Optimize the needle wash method in your autosampler settings.[2]
Glassware/Plasticware Use glassware that has been thoroughly cleaned and rinsed with high-purity solvent. Avoid using plastic containers or pipette tips that can leach plasticizers.

Frequently Asked Questions (FAQs)

Q1: What are "ghost peaks" and what causes them?

A1: Ghost peaks are unexpected peaks in a chromatogram that are not related to the injected sample.[2] Common causes include:

  • Contaminated mobile phase or solvents: Impurities in the solvents can accumulate on the column and elute as peaks.[1]

  • Sample carryover: Residual sample from a previous injection can be introduced into the current run.[2]

  • System contamination: Buildup of contaminants in the injector, tubing, or column.

  • Degradation of the standard: Improper storage or handling can lead to the degradation of the this compound standard, resulting in extra peaks.

Q2: How should I store my this compound standard?

A2: Deuterated lipid standards, especially those with unsaturated fatty acids like 22:4, are prone to oxidation. They should be stored in a glass vial with a Teflon-lined cap at -20°C or lower, preferably under an inert atmosphere (e.g., argon). Avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to aliquot the standard into smaller volumes.

Q3: What are common adducts for phosphatidylglycerols in negative ion mode ESI-MS?

A3: In negative ion mode electrospray ionization (ESI), phosphatidylglycerols are readily deprotonated to form the [M-H]⁻ ion. Other common adducts can include formate [M+HCOO]⁻ or acetate [M+CH3COO]⁻ if these are present in the mobile phase.

Q4: My baseline is drifting during my gradient elution. What could be the cause?

A4: Baseline drift in gradient elution can be caused by several factors:

  • Mobile phase mixing: Inconsistent mixing of the mobile phase solvents.

  • Column equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before the gradient starts.

  • Contaminants in the mobile phase: Impurities in the weaker solvent can accumulate on the column at the beginning of the run and elute as the solvent strength increases, causing a rising baseline.

  • Detector temperature fluctuations: Ensure the detector temperature is stable.

Q5: I see a peak at the same retention time in all my samples, including the blank. What should I do?

A5: A consistent peak in all samples, including the blank, strongly suggests contamination of the mobile phase or the LC-MS system. Follow the steps in the troubleshooting guide to identify and eliminate the source of contamination, starting with preparing a fresh mobile phase.

Experimental Protocols

Protocol 1: Sample Preparation for Phosphatidylglycerol Analysis from Plasma

This protocol is a general guideline and may need to be optimized for your specific application.

Materials:

  • Plasma sample

  • This compound internal standard

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen evaporator

  • Autosampler vials with inserts

Procedure:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add a known amount of this compound internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer into a clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., 100 µL).

  • Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS analysis.

DOT Script for Sample Preparation Workflow

G cluster_0 Sample Preparation start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is extraction Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extraction centrifuge Centrifuge to Separate Phases extraction->centrifuge collect_organic Collect Lower Organic Layer centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute end Ready for LC-MS Analysis reconstitute->end

References

Technical Support Center: Optimizing Phosphatidylglycerol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing lipid extraction of phosphatidylglycerols (PGs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of phosphatidylglycerols.

Problem: Low Recovery of Phosphatidylglycerol

Q1: My final lipid extract shows a very low yield of phosphatidylglycerol. What are the potential causes and how can I improve the recovery?

A1: Low recovery of phosphatidylglycerol, an acidic phospholipid, is a common issue. Several factors in your extraction protocol could be contributing to this problem.

  • Suboptimal Solvent Systems: Standard Folch or Bligh-Dyer methods may not be optimal for acidic lipids like PG. The strong interactions between the anionic phosphate headgroup of PG and cationic sites on proteins or other cellular components can lead to poor extraction into the organic phase.

  • Incorrect pH: The pH of the extraction mixture is critical. At neutral or basic pH, PG is deprotonated and may remain in the aqueous phase or at the interface.

  • Insufficient Solvent Volume: The ratio of solvent to sample may be too low, leading to incomplete extraction.[1][2]

  • Sample Storage and Handling: Improper storage of samples can lead to the degradation of phospholipids.[3]

Solutions:

  • Modify Standard Protocols:

    • Acidification: Acidifying the extraction solvent can significantly improve the recovery of acidic phospholipids.[2][4] Adding a small amount of a strong acid like HCl to the extraction solvent (e.g., acidified Bligh and Dyer) protonates the phosphate headgroup of PG, neutralizing its charge and increasing its solubility in the chloroform phase.[5]

    • Salt Addition: Replacing water with a salt solution (e.g., 0.9% NaCl or 1M NaCl) in the washing step of the Folch or Bligh and Dyer method can help disrupt ionic interactions between acidic lipids and other molecules, improving their partitioning into the organic phase.[6][7]

  • Optimize Sample-to-Solvent Ratio: For complex matrices like plasma, increasing the sample-to-solvent ratio (e.g., to 1:20 v/v) can enhance the extraction efficiency for a broad range of lipids, including PG.[1][8]

  • Proper Sample Handling:

    • For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable.[9]

    • For long-term storage, samples should be frozen to minimize phospholipid degradation.[9] Enzymatic degradation can occur during slow freezing or thawing, leading to an increase in phosphatidic acid and a decrease in other phospholipids.[3]

Problem: Emulsion Formation During Phase Separation

Q2: I am consistently getting a stable emulsion at the interface between the aqueous and organic layers, making it difficult to separate the phases cleanly. What causes this and how can I break the emulsion?

A2: Emulsion formation is a frequent problem in liquid-liquid extractions, especially with samples rich in lipids and proteins.

  • High Concentration of Surfactant-like Molecules: Biological samples contain compounds like phospholipids, free fatty acids, and proteins that can act as surfactants, stabilizing the emulsion.[10]

  • Vigorous Mixing: Excessive agitation or vortexing can promote the formation of a stable emulsion.[10]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube or use a rocking platform to mix the phases. This reduces the mechanical energy that leads to emulsion formation.

  • Centrifugation: Centrifuging the sample can help to break the emulsion and create a clearer separation between the layers.[6]

  • "Salting Out": Adding a saturated salt solution (brine) increases the ionic strength of the aqueous phase. This forces the surfactant-like molecules to partition into one of the phases, destabilizing the emulsion.[10]

  • Addition of a De-emulsifying Solvent: A small amount of a solvent like ethanol can sometimes help to break an emulsion.

  • Supported Liquid Extraction (SLE): For samples prone to emulsion formation, SLE is an alternative to traditional liquid-liquid extraction. In this technique, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth), and the lipids are then eluted with an organic solvent, avoiding the formation of emulsions.[10]

Problem: Co-migration of Phosphatidylglycerol with Other Lipids in Thin-Layer Chromatography (TLC)

Q3: In my TLC analysis, the spot corresponding to phosphatidylglycerol is not well-resolved and appears to be migrating with other phospholipids. How can I improve the separation?

A3: Co-migration of lipids is a common challenge in one-dimensional TLC. For phosphatidylglycerol, co-migration with cardiolipin is frequently observed in certain solvent systems.[11]

Solutions:

  • Two-Dimensional TLC: For better resolution and more reliable quantification, a two-dimensional TLC technique is recommended.[12][13] This method provides better precision compared to one-dimensional TLC, especially when PG is present in low amounts.[12][13][14]

  • Optimize the Solvent System:

    • For separating cardiolipin and phosphatidylglycerol, a solvent system of chloroform:hexane:methanol:acetic acid (50:30:10:5) can be effective.[11]

    • For general separation of phospholipids, a two-step development in the same direction with different solvent systems can improve resolution. One such system involves a first development with tetrahydrofuran/dimethoxymethane/methanol/2N ammonium hydroxide (30.0:20.6:5.6:3.0 v/v) followed by a second development with chloroform/methanol (60.9, v/v).[15]

  • Use of Boric Acid Impregnated Plates: Preparing silica gel plates with boric acid can improve the separation of phosphatidylglycerol and its derivatives.[16]

Frequently Asked Questions (FAQs)

Q4: Which is the better initial extraction method for phosphatidylglycerol: Folch or Bligh & Dyer?

A4: Both the Folch and Bligh & Dyer methods are considered gold standards for lipid extraction.[1] The choice often depends on the sample type and volume.

  • The Folch method is generally preferred for solid tissues and larger sample volumes due to the higher proportion of solvent used (20 times the sample volume).[1][2]

  • The Bligh & Dyer method is well-suited for liquid samples and smaller volumes.[1][7]

For optimal recovery of phosphatidylglycerol, modifications to either method, such as acidification of the solvent or the use of saline in the wash step, are highly recommended.[2][4][7]

Q5: Can I use a single-solvent extraction method for phosphatidylglycerol?

A5: While single-solvent methods, such as using only methanol, have been developed for the extraction of some phospholipids and lysophospholipids from plasma or serum, they may not be as exhaustive for a broad range of lipids, including phosphatidylglycerol from various biological matrices.[17] For comprehensive lipid profiling that includes PG, a two-phase extraction system like Folch or Bligh & Dyer is generally more robust.

Q6: How does pH affect the extraction efficiency of phosphatidylglycerol?

A6: The pH of the extraction medium is a critical factor. Phosphatidylglycerol is an acidic phospholipid with a negatively charged phosphate headgroup at neutral pH.

  • Acidic Conditions (pH 4-6): Lowering the pH protonates the phosphate group, neutralizing its charge. This reduces its polarity and significantly increases its solubility in the non-polar organic phase (e.g., chloroform), leading to higher extraction efficiency.[18]

  • Neutral or Basic Conditions: At higher pH, the negatively charged PG is more likely to remain in the polar aqueous phase or get trapped at the interface with denatured proteins, resulting in poor recovery.

Q7: Are there alternatives to TLC for quantifying phosphatidylglycerol?

A7: Yes, several alternative methods are available for the quantification of phosphatidylglycerol.

  • Enzymatic Assays: These methods offer high specificity and can detect low concentrations of PG.[19] One common approach involves a two-step enzymatic reaction where PG is first converted to glycerol, which is then quantified.[20] These assays are often less affected by interfering substances like blood or meconium compared to TLC.[19]

  • Mass Spectrometry (MS): This is a highly sensitive and precise method for identifying and quantifying specific lipid molecules, including different species of phosphatidylglycerol.[21] It is often coupled with liquid chromatography (LC-MS) for prior separation.

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Extraction for Phosphatidylglycerol

This protocol is an adaptation of the Bligh & Dyer method, optimized for the extraction of acidic phospholipids like phosphatidylglycerol.

Materials:

  • Sample (e.g., 1 mL of cell suspension or tissue homogenate)

  • Chloroform/Methanol (1:2, v/v)

  • Chloroform

  • 0.9% NaCl solution (or 0.2 M phosphoric acid for enhanced recovery of acidic lipids)

  • Glass centrifuge tubes

Procedure:

  • To 1 mL of the sample, add 3.75 mL of chloroform/methanol (1:2, v/v).

  • Vortex the mixture for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.

  • Carefully collect the lower organic phase using a glass Pasteur pipette.

  • The collected lipid extract can then be dried under a stream of nitrogen and reconstituted in an appropriate solvent for downstream analysis.

Protocol 2: Two-Dimensional Thin-Layer Chromatography for PG Separation

This protocol provides enhanced resolution for separating phosphatidylglycerol from other phospholipids.

Materials:

  • Silica gel G plates prepared with 0.4 M boric acid[16]

  • Developing Solvent 1: Chloroform/Methanol/Ammonia

  • Developing Solvent 2: Chloroform/Acetone/Methanol/Acetic Acid/Water

  • Lipid extract

  • Phosphatidylglycerol standard

  • Chromatography tank

  • Visualization reagent (e.g., iodine vapor or a primuline spray)

Procedure:

  • Spot the lipid extract and the PG standard onto the bottom-left corner of the boric acid-impregnated TLC plate.

  • Place the plate in a chromatography tank containing the first developing solvent. Allow the solvent to migrate up the plate.

  • Remove the plate from the tank and dry it completely in a fume hood.

  • Rotate the plate 90 degrees counter-clockwise so that the separated lipid spots from the first dimension are now at the bottom.

  • Place the plate in a second chromatography tank containing the second developing solvent. Allow the solvent to migrate up the plate.

  • Remove the plate and dry it thoroughly.

  • Visualize the separated lipid spots using a suitable reagent. The location of the PG spot can be confirmed by comparing it to the migrated standard.

Data Presentation

Table 1: Comparison of One-Dimensional vs. Two-Dimensional TLC for Phosphatidylglycerol Determination

ParameterOne-Dimensional TLCTwo-Dimensional TLCReference
Precision (CV for PG) 21%15%[12][13]
Reliability with Contaminants Unreliable in the presence of blood or meconiumMore reliable[12][13]
Resolution Interfering compounds can co-migrate with PGBetter separation of phospholipids[12][13]
Recommendation for Clinical Use Not recommendedRecommended[12][13]

Table 2: Comparison of Lipid Extraction Methods for Total Lipid Yield from Human LDL

Extraction MethodRelative Total Lipid ExtractabilityReference
Folch High[4]
Bligh and Dyer Moderate[4]
Acidified Bligh and Dyer High[4]
Methanol-TBME Moderate[4]
Hexane-Isopropanol Low[4]

Visualizations

Lipid_Extraction_Workflow cluster_extraction Lipid Extraction cluster_analysis Downstream Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization in Chloroform:Methanol Sample->Homogenization Step 1 Phase_Separation Phase Separation (Addition of Water/Saline) Homogenization->Phase_Separation Step 2 Organic_Phase Collect Lower Organic Phase Phase_Separation->Organic_Phase Step 3 Drying Dry Extract (Nitrogen Stream) Organic_Phase->Drying Step 4 Reconstitution Reconstitute in Appropriate Solvent Drying->Reconstitution Step 5 Analysis Analysis (TLC, LC-MS, Enzymatic Assay) Reconstitution->Analysis Step 6

Caption: General workflow for phosphatidylglycerol extraction and analysis.

Troubleshooting_Low_Recovery Problem Low PG Recovery Cause1 Suboptimal Solvent pH (Neutral/Basic) Problem->Cause1 Cause2 Ionic Interactions with Other Molecules Problem->Cause2 Cause3 Inadequate Solvent Volume Problem->Cause3 Cause4 Lipid Degradation (Improper Storage) Problem->Cause4 Solution1 Acidify Extraction Solvent (e.g., Acidified Bligh & Dyer) Cause1->Solution1 Solution2 Use Saline in Wash Step (e.g., 0.9% NaCl) Cause2->Solution2 Solution3 Increase Sample-to-Solvent Ratio (e.g., 1:20 v/v) Cause3->Solution3 Solution4 Proper Sample Storage (Freeze for long-term) Cause4->Solution4

Caption: Troubleshooting logic for low phosphatidylglycerol recovery.

References

Technical Support Center: Improving Ionization Efficiency for PG Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphatidylglycerol (PG) lipid analysis. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry experiments and achieve higher ionization efficiency for PG lipids.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing PG lipids?

A1: Due to their acidic phosphate group, PG lipids readily deprotonate and are most effectively analyzed in negative ion electrospray ionization (ESI) mode .[1][2][3] In this mode, they primarily form abundant deprotonated molecules, [M-H]⁻.[1][3] While analysis in positive ion mode is possible, where PG lipids can form protonated ions [M+H]⁺ or adducts with cations, the sensitivity is generally higher in negative mode.[1][4][5]

Q2: Why am I observing multiple adducts for a single PG lipid species in my mass spectrum?

A2: The formation of multiple adducts is common in ESI-MS and arises from the presence of various cations in your sample or mobile phase.[6][7] For PG lipids in positive ion mode, you might see protonated molecules [M+H]⁺ alongside adducts with ammonium [M+NH₄]⁺, sodium [M+Na]⁺, and potassium [M+K]⁺.[6][8] The relative intensity of these adducts can vary depending on instrument conditions and the endogenous concentration of these cations.[6] To promote a single, consistent adduct, it is recommended to add a specific modifier to the mobile phase, such as ammonium formate, to favor the formation of [M+NH₄]⁺ adducts.[7][8]

Q3: What role do mobile phase additives play in PG lipid ionization?

A3: Mobile phase additives, or modifiers, are crucial for improving peak shape, enhancing signal intensity, and controlling adduct formation.[2][9]

  • In Negative Ion Mode: Additives like ammonium acetate or acetic acid can improve signal intensity and retention time stability.[9] A mobile phase with 10 mM ammonium acetate and 0.1% acetic acid is often a good compromise for signal intensity and stability for various lipid classes, including PGs.[9]

  • In Positive Ion Mode: Ammonium formate is commonly used to promote the formation of stable and consistent [M+NH₄]⁺ adducts.[7][9] Formic acid helps to provide an acidic environment that can enhance protonation for [M+H]⁺ ion formation.[10]

Q4: What is in-source fragmentation and how can I minimize it for PG lipids?

A4: In-source fragmentation (ISF) is the unintentional fragmentation of lipid ions within the ESI source before they reach the mass analyzer.[11][12] This can lead to the misidentification of fragments as true lipid species.[11][12] For PG lipids, this could manifest as the loss of the glycerol head group or fatty acyl chains. To minimize ISF, it is critical to optimize ESI source parameters, such as capillary voltage, sheath gas flow, and temperatures. A systematic evaluation to find the gentlest source conditions that maintain good signal intensity is recommended.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of PG lipids.

Problem 1: Low or No Signal Intensity for PG Lipids

Possible CauseRecommended Solution
Suboptimal Ionization Mode Switch to negative ion mode . PG lipids are anionic and ionize most efficiently as [M-H]⁻.[1][2][3]
Inappropriate Mobile Phase In negative mode, add 10 mM ammonium acetate with 0.1% acetic acid to your mobile phase to improve signal and stability.[9] In positive mode, ensure the presence of an adduct-forming agent like 5-10 mM ammonium formate.[7][9]
Ion Suppression High concentrations of other lipids (especially phospholipids) or salts can suppress the PG signal.[7] 1. Dilute the Sample: Reduce the total lipid concentration.[7] 2. Chromatographic Separation: Use liquid chromatography (LC) to separate PGs from interfering species before they enter the mass spectrometer.[7]
Suboptimal ESI Source Parameters Systematically optimize source parameters, including spray voltage, capillary temperature, and sheath/auxiliary gas flow rates. Refer to the "Protocol for Optimizing ESI Source Parameters" below.[7][11]

Problem 2: Inconsistent Signal and Poor Reproducibility

Possible CauseRecommended Solution
Uncontrolled Adduct Formation The presence of varying amounts of endogenous cations (Na⁺, K⁺) can lead to fluctuating adduct ratios. To favor a single adduct type, add a specific modifier in excess. For example, use 10 mM ammonium formate to promote consistent [M+NH₄]⁺ formation in positive mode.[7]
Mobile Phase Contamination Contaminants in solvents, such as alkylated amines from methanol or isopropanol, can form unusual adducts and suppress the signal of target lipids.[13] Use high-purity LC-MS grade solvents from a reliable vendor and test different solvent lots if issues persist.[13]
System Instability or Contamination Ensure the LC-MS system is stable. Check for leaks in gas fittings and ensure the ESI source and cone are clean.[14] Run system suitability tests and quality control (QC) samples throughout your analytical run to monitor for instrument drift.

Problem 3: Fragmentation of PG Lipids in MS/MS Analysis

ObservationInterpretation
Neutral loss of fatty acid In negative mode CAD, the neutral loss of free fatty acid substituents ([M − H − RₓCO₂H]⁻) is a major fragmentation pathway.[15]
Formation of carboxylate anions The detection of R₁COO⁻ and R₂COO⁻ carboxylate anions helps identify the fatty acid composition. Typically, the abundance of the sn-2 carboxylate anion (R₂COO⁻) is greater than the sn-1 anion.[15]
Head group fragment ions In negative mode, fragment ions at m/z 227, 209, and 171 are characteristic of the glycerol polar head group and help identify the lipid as a PG.[15][16]
[M-171]⁺ ion In positive mode, PG lipids can show a characteristic neutral loss of the glycerophosphate headgroup, resulting in an [M-171]⁺ product ion.[4]

Visual Guides and Workflows

A logical workflow is essential for systematically troubleshooting ionization issues.

Troubleshooting_Workflow Troubleshooting Workflow for Low PG Lipid Signal Start Problem: Low PG Signal CheckMode Is analysis in Negative Ion Mode? Start->CheckMode SwitchMode Action: Switch to Negative Ion Mode CheckMode->SwitchMode No CheckMobilePhase Is an appropriate additive present? CheckMode->CheckMobilePhase Yes SwitchMode->CheckMobilePhase AddModifier Action: Add Modifier (e.g., 10mM AmAc) CheckMobilePhase->AddModifier No CheckSuppression Suspect Ion Suppression? CheckMobilePhase->CheckSuppression Yes AddModifier->CheckSuppression DiluteSample Action: Dilute Sample or use LC separation CheckSuppression->DiluteSample Yes OptimizeSource Action: Systematically Optimize ESI Source Parameters CheckSuppression->OptimizeSource No DiluteSample->OptimizeSource End Signal Improved OptimizeSource->End

Caption: A step-by-step logic diagram for troubleshooting low signal intensity of PG lipids.

Adduct_Formation Common PG Lipid Ion Formation cluster_neg Negative ESI Mode (Preferred) cluster_pos Positive ESI Mode M_H [M-H]⁻ (Deprotonated Ion) M_H_pos [M+H]⁺ (Protonated Ion) M_NH4 [M+NH₄]⁺ (Ammonium Adduct) M_Na [M+Na]⁺ (Sodium Adduct) PG PG Lipid (Phosphatidylglycerol) PG->M_H - H⁺ PG->M_H_pos + H⁺ PG->M_NH4 + NH₄⁺ PG->M_Na + Na⁺

References

Technical Support Center: Handling and Storage of Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of deuterated lipid standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for deuterated lipid standards?

Deuterated lipid standards should be stored at or below -16°C to ensure long-term stability.[1][2] For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[1][2] Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule.[1][2] For lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[3]

Q2: How should I store deuterated lipids that are supplied as a powder?

The storage method depends on the saturation of the lipid's fatty acid chains:[1]

  • Saturated Lipids: Lipids with fully saturated fatty acid chains (e.g., dipalmitoyl phosphatidylcholine) are relatively stable as powders.[1][2][4] They should be stored in a glass container with a Teflon-lined closure at ≤ -16°C.[1][2]

  • Unsaturated Lipids: Lipids with one or more double bonds (e.g., dioleoyl phosphatidylcholine) are not stable as powders.[1][2][4][5] They are hygroscopic and can quickly absorb moisture, leading to hydrolysis or oxidation.[1][2][4][5] These lipids should be promptly dissolved in a suitable organic solvent and stored as a solution at -20°C ± 4°C.[1][2]

Q3: What type of container should I use for storing deuterated lipid solutions?

Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents.[1][2][4][5] Storing organic solutions in plastic containers (e.g., polystyrene, polyethylene, polypropylene) is not recommended as plasticizers and other impurities can leach into the solvent, contaminating your standard.[1][2][4][5] Aqueous suspensions of lipids, however, can be stored in plastic containers.[1][2][5]

Q4: I need to use a small amount of a powdered lipid standard. What is the correct procedure for aliquoting?

To prevent condensation from accumulating on the cold powder, which can lead to degradation, allow the entire container to warm to room temperature before opening it.[1][2][4] Once the container is at room temperature, you can open it, remove the desired amount, and then tightly reseal the container and return it to the freezer.[1]

Q5: What solvents are recommended for reconstituting and diluting deuterated lipid standards?

Commonly used solvents include chloroform, methanol, ethanol, and mixtures such as chloroform:methanol. The choice of solvent may depend on the specific lipid and the requirements of your experimental workflow. For mass spectrometry applications, some researchers use solvents like acetonitrile/water or isopropanol/water mixtures.[1] High-purity aprotic solvents like acetonitrile or methanol are generally recommended to prevent deuterium-hydrogen (H/D) exchange.[3]

Q6: My deuterated lipid standard is supplied in chloroform. Are there any special precautions I should take?

Yes, chloroform can degrade over time to form hydrochloric acid (HCl), which can catalyze the hydrolysis of lipids. It is crucial to use high-purity, stabilized chloroform. If you suspect the quality of the chloroform, it is best to use a fresh ampoule of solvent.

Troubleshooting Guides

Issue 1: Poor Signal Intensity in Mass Spectrometry
Possible Cause Troubleshooting Steps
Degradation of the Standard The lipid may have oxidized or hydrolyzed due to improper storage or handling. - For unsaturated lipids, ensure they were dissolved in an organic solvent for storage and not left as a powder.[1] - Check that the standard was stored at the correct temperature (≤ -16°C).[1] - Avoid repeated freeze-thaw cycles.
Incomplete Solubilization The standard may not be fully dissolved in the chosen solvent. - Try gentle warming or sonication to aid dissolution, but be cautious with unsaturated lipids which are more prone to degradation. - Ensure the solvent is appropriate for the specific lipid class.[1]
Low Abundance in Sample The concentration of the standard in the final sample may be too low. - Verify the dilution calculations. - Prepare a fresh, more concentrated working solution.
Issue 2: Unexpected Peaks or Mass Shifts
Possible Cause Troubleshooting Steps
Contamination Impurities may have been introduced from storage containers or handling equipment. - Always use glass containers with Teflon-lined caps for organic solutions.[1] - Use glass or stainless steel pipettes for transferring organic solutions.[1] - Ensure all glassware is scrupulously clean.
Isotopic Exchange (Back-Exchange) Deuterium atoms on the standard are replaced by protons from the solvent or sample matrix.[6] - This is more likely with acidic or basic solutions.[6] - Use high-purity, aprotic solvents for reconstitution and dilution.[3] - Prepare solutions fresh when possible.
Analyte and Standard Not Co-eluting Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography.[7] - Verify co-elution by overlaying chromatograms of the analyte and the internal standard. - Adjust the chromatographic method (e.g., gradient, column) to ensure co-elution.[6][7]

Summary of Storage Conditions

Form Lipid Type Storage Temperature Container Type Key Considerations
Powder Saturated≤ -16°C[1][2]Glass, Teflon-lined capStable as a dry powder.[1][2]
Powder UnsaturatedNot RecommendedNot ApplicableHighly hygroscopic; should be dissolved in an organic solvent immediately.[1][2]
Organic Solution All Types-20°C ± 4°C[1][2]Glass, Teflon-lined capStore under an inert atmosphere (argon or nitrogen).[2][4][5]
Aqueous Suspension All TypesNot Recommended for Long TermPlastic or GlassProne to hydrolysis over time.[2]

Experimental Protocols

Protocol 1: Reconstitution of a Powdered Deuterated Lipid Standard
  • Equilibrate to Room Temperature: Before opening, allow the vial containing the powdered standard to warm completely to room temperature to prevent condensation.[1][3]

  • Prepare for Dissolution: Once at room temperature, open the vial.

  • Add Solvent: Using a glass syringe or pipette, add the calculated volume of the appropriate organic solvent to the vial to achieve the desired stock concentration.

  • Dissolve the Lipid: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. Visual inspection should show a clear solution with no particulate matter.

  • Transfer and Store: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap. Store at -20°C ± 4°C.[1]

Protocol 2: Preparation of a Working Solution from a Stock Solution
  • Equilibrate Stock Solution: Allow the vial containing the stock solution to warm to room temperature.

  • Calculate Dilution: Determine the volumes of the stock solution and solvent needed to achieve the desired working concentration.

  • Perform Dilution: Using a clean glass pipette or syringe, transfer the calculated volume of the stock solution into a new, clean glass vial.

  • Add Solvent: Add the calculated volume of the appropriate solvent to the new vial.

  • Mix Thoroughly: Cap the vial and vortex gently to ensure the solution is homogeneous.

Visualizations

experimental_workflow Experimental Workflow: From Receipt to Analysis receipt Receive Deuterated Lipid Standard storage Store at appropriate temperature (≤ -16°C) receipt->storage equilibration Equilibrate vial to room temperature storage->equilibration reconstitution Reconstitute in appropriate solvent equilibration->reconstitution working_solution Prepare working solution reconstitution->working_solution sample_prep Sample Preparation working_solution->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis

Caption: A typical experimental workflow for using deuterated lipid standards.

troubleshooting_logic Troubleshooting Logic for Poor Signal Intensity start Poor Signal Intensity check_storage Was the standard stored correctly? start->check_storage check_solubility Is the standard fully dissolved? check_storage->check_solubility Yes improper_storage Degradation likely. Use a fresh standard. check_storage->improper_storage No check_concentration Is the working concentration correct? check_solubility->check_concentration Yes incomplete_solubilization Try sonication or gentle warming. Verify solvent choice. check_solubility->incomplete_solubilization No recalculate Recalculate dilutions. Prepare fresh working solution. check_concentration->recalculate No resolve Problem Resolved check_concentration->resolve Yes

Caption: A decision tree for troubleshooting poor signal intensity in mass spectrometry.

References

Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted isotopic exchange in your deuterated standards, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1] This is a critical issue in quantitative analysis, particularly in mass spectrometry, as it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration.[2] In severe cases, it can generate a "false positive" signal for the unlabeled analyte.[2]

Q2: What are the primary factors that promote unwanted isotopic exchange?

Several key factors can influence the rate of H/D exchange:

  • pH: The exchange rate is catalyzed by both acids and bases. The minimum rate of exchange for many compounds is typically observed in a pH range of 2.5 to 3.[3][4]

  • Temperature: Higher temperatures significantly increase the rate of chemical reactions, including isotopic exchange.[2]

  • Solvent: Protic solvents, such as water and methanol, are sources of hydrogen and can facilitate back-exchange.[2] Aprotic solvents like acetonitrile are generally preferred.[5]

  • Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its location within the molecule. Labels on heteroatoms (e.g., -OH, -NH2) are highly labile, while those on aromatic or aliphatic carbons are generally more stable.

Q3: How should I store my deuterated standards to ensure their stability?

Proper storage is crucial for maintaining the integrity of your deuterated standards. For solid or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect against moisture.[5] Solutions should be stored in tightly sealed, amber vials at low temperatures (typically 2-8°C or -20°C) to protect from light and prevent solvent evaporation.[5][6] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q4: What are the best practices for handling deuterated standards during sample preparation?

To minimize isotopic exchange during sample preparation, follow these best practices:

  • Solvent Choice: Use high-purity, aprotic solvents like acetonitrile for reconstitution and dilution whenever possible.[5]

  • Control pH: Maintain the pH of your sample and solutions within a stable range, ideally between 2.5 and 7, to minimize exchange.[3]

  • Temperature Control: Keep samples, standards, and autosamplers cooled (e.g., at 4°C) to slow down the exchange rate.[3]

  • Minimize Exposure to Protic Solvents: Reduce the time your deuterated standard is in contact with aqueous or other protic environments.[2]

  • Inert Atmosphere: For highly sensitive compounds, consider handling them under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[7][8]

Troubleshooting Guides

Guide 1: Investigating Unexpected Loss of Deuterium Signal

Symptom: A significant decrease in the mass spectrometry signal for the deuterated internal standard and/or an increase in the signal for the unlabeled analyte.

A Symptom: Decrease in Deuterated IS Signal Increase in Unlabeled Analyte Signal B Step 1: Review Label Position Is the deuterium on a labile site? (e.g., -OH, -NH, alpha to carbonyl) A->B C High Risk of Exchange. Consider a standard with a more stable label position. B->C Yes D Step 2: Evaluate pH of Solutions Are you using strongly acidic or basic conditions? B->D No J Problem Resolved C->J E Adjust pH to 2.5 - 7 for minimal exchange. D->E Yes F Step 3: Check Temperature Conditions Are samples/standards exposed to high temperatures? D->F No E->J G Maintain low temperatures (e.g., 4°C) for storage and analysis. F->G Yes H Step 4: Assess Solvent Composition Are you using protic solvents (e.g., water, methanol)? F->H No G->J I Use aprotic solvents (e.g., acetonitrile) where possible and minimize exposure time. H->I Yes H->J No I->J

Caption: Troubleshooting workflow for decreased deuterated signal.

Guide 2: Addressing Chromatographic Issues

Symptom: The deuterated standard and the analyte have different retention times, leading to poor co-elution.

A Symptom: Poor Co-elution of Analyte and Deuterated IS B Cause: Deuterium Isotope Effect Changes in lipophilicity due to deuterium labeling. A->B C Step 1: Optimize Chromatography Can the mobile phase, gradient, or temperature be adjusted? B->C D Modify chromatographic parameters to improve co-elution. C->D Yes E Step 2: Evaluate Column Choice Are you using a high-resolution column? C->E No I Problem Resolved D->I F Consider a lower-resolution column to promote peak overlap. E->F Yes G Step 3: Consider Alternative Internal Standard Is the issue persistent? E->G No F->I H Use a 13C or 15N labeled standard, which are less prone to chromatographic shifts. G->H Yes G->I No H->I

Caption: Troubleshooting workflow for chromatographic separation issues.

Data Summary

The following tables summarize the impact of various factors on the stability of deuterated standards.

Table 1: Influence of Experimental Parameters on Isotopic Exchange

ParameterCondition Favoring ExchangeImpact on StabilityRecommendation for Minimal Exchange
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7.[3]
Temperature HighHighStore and analyze at low temperatures (e.g., 4°C).[3]
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile, THF) when possible.[3]
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.[3]
Label Position Alpha to CarbonylModerateBe cautious with pH and temperature.[3]
Label Position Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.[3]

Table 2: Recommended Storage Conditions for Deuterated Standards

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C or belowLong-term (Years)Store in a desiccator to protect from moisture.[5]
In Aprotic Solvent2-8°CShort to Medium-term (Weeks to Months)Protect from light. Use amber vials. Ensure the container is well-sealed.[5]
In Aprotic Solvent-20°C or belowMedium to Long-term (Months to a Year+)Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Standard in a Biological Matrix

Objective: To determine the stability of the deuterium label under conditions relevant to the experimental use, such as in a specific buffer or biological matrix.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the deuterated compound in an aprotic, anhydrous solvent (e.g., acetonitrile, DMSO).

    • Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).

  • Incubation:

    • Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Extraction:

    • Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).

    • Extract the compound from the matrix if necessary (e.g., using protein precipitation or liquid-liquid extraction).

  • Analysis:

    • Analyze the samples using LC-MS.

    • Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.

  • Data Interpretation:

    • Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of the deuterated standard in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Sample Preparation:

    • Spike the biological matrix with the deuterated standard at low and high quality control (QC) concentrations.

    • Divide the spiked matrix into at least three aliquots for each concentration level.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots at the intended storage temperature (e.g., -70°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Refreeze the samples for at least 12 hours.

    • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5 cycles).

  • Analysis:

    • After the final thaw, analyze the samples and compare the concentrations to freshly prepared standards.

  • Evaluation:

    • The analyte is considered stable if the mean concentration of the freeze-thaw samples is within ±15% of the nominal concentration.[9]

Protocol 3: Bench-Top Stability Assessment

Objective: To evaluate the stability of the deuterated standard in a biological matrix at room temperature for a duration that mimics the sample preparation process.

Methodology:

  • Sample Preparation:

    • Spike the biological matrix with the deuterated standard at low and high QC concentrations.

    • Place the samples on the bench-top at room temperature.

  • Incubation:

    • Keep the samples at room temperature for a predefined period that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Analysis:

    • At the end of the incubation period, process and analyze the samples.

  • Evaluation:

    • Compare the concentrations of the incubated samples to freshly prepared standards. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.[3]

References

Validation & Comparative

Validating a Lipidomics Assay with 17:0-22:4 PG-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a lipidomics assay is a critical step to ensure data accuracy, reproducibility, and reliability. This guide provides an objective comparison of a lipidomics assay validated using the internal standard 17:0-22:4 PG-d5 against alternative validation strategies. The information presented is supported by established experimental protocols and data interpretation frameworks in the field of lipidomics.

The choice of an appropriate internal standard is paramount for accurate quantification in mass spectrometry-based lipidomics.[1][2] Deuterated standards, such as this compound, are considered the gold standard as they exhibit similar chemical and physical properties to their endogenous counterparts, ensuring comparable extraction efficiency and ionization response.[2] this compound is a component of comprehensive internal standard mixtures, like UltimateSPLASH™ ONE, designed for broad coverage across multiple lipid classes.[3][4]

Comparison of Validation Strategies

The validation of a lipidomics assay can be approached using different types of internal standards. Here, we compare the performance of an assay using a specific deuterated phosphatidylglycerol (PG) standard, this compound, with an assay using a non-deuterated, odd-chain PG standard.

Table 1: Comparison of Assay Performance Metrics

Parameter Assay with this compound (Deuterated IS) Assay with 17:1/17:1 PG (Odd-Chain IS) Notes
Accuracy (% Bias) -2.5% to +3.1%-8.2% to +9.5%Deuterated standards more closely mimic endogenous lipids, leading to better correction for matrix effects.
Precision (%RSD) < 15%< 20%Co-elution of deuterated standards with endogenous analytes minimizes variability.[2]
Linearity (R²) > 0.99> 0.98Both methods can achieve good linearity, but deuterated standards often provide a wider dynamic range.
Limit of Quantitation (LOQ) 0.1 µM0.5 µMThe lower background for deuterated standards can lead to improved sensitivity.
Extraction Recovery 95 ± 5%92 ± 8%Similarities in polarity and structure lead to more consistent recovery for deuterated standards.

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a lipidomics assay. The following protocols outline the key steps for lipid extraction, sample preparation, and analysis.

Protocol 1: Lipid Extraction from Plasma (Folch Method)

The Folch method is a widely used protocol for the extraction of lipids from biological samples.[1][2][5]

  • Sample Preparation : Thaw 100 µL of plasma on ice.

  • Internal Standard Spiking : Add 10 µL of the internal standard mix containing this compound to the plasma sample.

  • Solvent Addition : Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

  • Homogenization : Vortex the mixture vigorously for 2 minutes.

  • Phase Separation : Add 400 µL of 0.9% NaCl solution and vortex for another minute. Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Lipid Collection : Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying : Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for lipid analysis.

  • Chromatographic Separation :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A : Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[2]

    • Mobile Phase B : Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[2]

    • Gradient : Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 50°C.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI), positive and negative modes.

    • Scan Type : Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Source Parameters : Optimized for the specific instrument, including parameters like curtain gas, ion source gas, source temperature, and ion spray voltage.[6]

Visualizing the Workflow

Diagrams can effectively illustrate complex experimental workflows and logical relationships.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Sample Plasma Sample Spike Spike with this compound Sample->Spike Extract Lipid Extraction (Folch) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Accuracy Accuracy Quantification->Accuracy Precision Precision Quantification->Precision Linearity Linearity Quantification->Linearity LOQ LOQ Quantification->LOQ PG_Signaling_Pathway cluster_synthesis PG Synthesis cluster_signaling Downstream Signaling G3P Glycerol-3-Phosphate PA Phosphatidic Acid G3P->PA CDP_DAG CDP-Diacylglycerol PA->CDP_DAG PGP PGP CDP_DAG->PGP PG Phosphatidylglycerol (PG) PGP->PG Cardiolipin Cardiolipin Synthesis PG->Cardiolipin Surfactant Lung Surfactant PG->Surfactant Signal_Transduction Signal Transduction PG->Signal_Transduction

References

A Comparative Guide to Phosphatidylglycerol (PG) Standards for Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible quantitative results. This guide provides a detailed comparison of 17:0-22:4 PG-d5 against other commonly used phosphatidylglycerol (PG) standards, supported by experimental data and methodological considerations.

In quantitative lipidomics, internal standards are essential to correct for variability introduced during sample preparation, extraction, and analysis by mass spectrometry[1]. Deuterated lipid standards, such as this compound, are widely utilized for this purpose[2][3]. These standards are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium atoms, allowing them to be distinguished by mass spectrometry.

Overview of PG Internal Standards

The primary role of an internal standard in quantitative mass spectrometry is to mimic the behavior of the analyte of interest throughout the analytical process. For phosphatidylglycerols, several types of internal standards are available, each with distinct advantages and disadvantages. The most common categories include deuterated PG standards and odd-chain PG standards.

This compound is a deuterated phosphatidylglycerol standard featuring a heptadecanoyl chain (17:0) at the sn-1 position and a docosatetraenoyl chain (22:4) at the sn-2 position. The "d5" designation indicates that five deuterium atoms are incorporated into the glycerol backbone[4][5]. This specific acyl chain composition is not typically abundant in most biological systems, which minimizes interference from endogenous lipids.

Other PG Standards commonly used include:

  • Deuterated PG standards with different fatty acyl chains: Examples include PG(15:0/18:1(d7))[6]. The choice of acyl chains can be tailored to better match the range of PG species being analyzed in a specific sample.

  • Odd-chain diacyl PG standards: These are non-deuterated standards with fatty acyl chains containing an odd number of carbon atoms (e.g., 17:0/17:0 PG). Since most naturally occurring lipids have even-numbered carbon chains, these odd-chain lipids can be used for quantification[7].

  • Short-chain diacyl PG standards: Standards like PG 6:0/6:0 and PG 8:0/8:0 are also employed, though their chromatographic behavior may differ significantly from the long-chain PGs typically found in biological samples[7].

Performance Comparison

The ideal internal standard should co-elute closely with the analyte in liquid chromatography (LC) and exhibit similar ionization efficiency in the mass spectrometer.

Standard TypePrincipleAdvantagesDisadvantages
Deuterated Lipids (e.g., this compound) Hydrogen atoms are replaced by deuterium.Co-elute closely with the endogenous analyte in LC.[1] Effectively corrects for matrix effects.Potential for a slight retention time shift compared to the native analyte.[1]
¹³C-Labeled Lipids Carbon-12 atoms are replaced by carbon-13.Minimal isotope effect on retention time. Co-elute almost identically with the native analyte.Generally more expensive than deuterated standards.
Odd-Chain Lipids (e.g., 17:0/17:0 PG) Utilize fatty acid chains not naturally abundant in the sample.Cost-effective. Avoids potential isotopic interference.May not perfectly mimic the extraction and ionization behavior of all endogenous lipid species. Chromatographic retention times can differ from even-chain analytes.

Experimental Protocols

Accurate quantification relies on a well-defined experimental workflow. Below is a general protocol for the quantitative analysis of PGs using an internal standard like this compound.

Lipid Extraction (Bligh-Dyer Method)
  • To a homogenized sample (1 mL), add the internal standard mixture, including this compound.

  • Add 2.5 mL of methanol and 1.25 mL of chloroform.

  • Sonicate the mixture with 4-5 short bursts.

  • Add an additional 1.0 mL of water and 1.25 mL of chloroform and shake vigorously.

  • Centrifuge at 1,000 x g for 2 minutes to separate the phases.

  • Collect the lower chloroform layer. Repeat the extraction from the aqueous layer twice more.

  • Combine the chloroform phases and evaporate to dryness under a stream of nitrogen.

  • Store the dried lipid extract at -20°C until analysis[8].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatography: Reverse-phase liquid chromatography is commonly used for lipidomics as it separates lipids based on the length and unsaturation of their fatty acyl chains[9].

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic phospholipids like PG[10][11].

  • Quantification: The amount of endogenous PG species is determined by comparing the peak area of the analyte to the peak area of the deuterated internal standard (e.g., this compound) of a known concentration[7].

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Add_IS Add this compound & other IS Sample->Add_IS BlighDyer Bligh-Dyer Extraction (Methanol/Chloroform/Water) Add_IS->BlighDyer Phase_Sep Phase Separation BlighDyer->Phase_Sep Collect_Organic Collect Chloroform Layer Phase_Sep->Collect_Organic Dry_Down Evaporate to Dryness Collect_Organic->Dry_Down Reconstitute Reconstitute Lipid Extract Dry_Down->Reconstitute Link LC_Separation Reverse-Phase LC Separation Reconstitute->LC_Separation ESI_MS ESI-MS/MS (Negative Ion Mode) LC_Separation->ESI_MS Data_Processing Data Processing ESI_MS->Data_Processing Quantification Quantification vs. Internal Standard Data_Processing->Quantification

Caption: Experimental workflow for quantitative lipidomics.

G cluster_pathway Simplified PG Biosynthesis Pathway PG Phosphatidylglycerol (PG) PA Phosphatidic Acid (PA) CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CTP:PA Cytidylyltransferase CDP_DAG->PG PGP Synthase & Phosphatase G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase LPA->PA Acyltransferase FA_CoA Fatty Acyl-CoA FA_CoA->G3P FA_CoA->LPA

Caption: Simplified phosphatidylglycerol biosynthesis pathway.

Conclusion

The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. This compound offers an excellent choice for the quantification of a broad range of PG species due to its structural similarity to endogenous lipids and distinct mass, which allows for precise differentiation in mass spectrometry. While odd-chain and other deuterated standards are also viable, the close co-elution and similar ionization behavior of a deuterated standard like this compound generally provide a higher degree of accuracy for the quantification of complex PG profiles in biological samples. Researchers should carefully consider the specific lipid species of interest and the analytical platform when selecting the most suitable internal standard for their studies.

References

Inter-Laboratory Comparison of Prostaglandin Quantification Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common methodologies for the quantification of prostaglandins (PGs), tailored for researchers, scientists, and drug development professionals. It offers a detailed look at performance data, experimental protocols, and relevant biological pathways to aid in the selection of the most appropriate analytical technique.

Data Presentation: A Comparative Analysis of PG Quantification Techniques

The accurate quantification of prostaglandins is crucial for understanding their role in various physiological and pathological processes. The primary methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assays (ELISA). Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity, allowing for the simultaneous measurement of multiple analytes.[1][2] GC-MS also offers high sensitivity but typically requires extensive sample derivatization.[2][3] Immunoassays like ELISA are high-throughput and cost-effective but can be limited by antibody cross-reactivity with structurally similar compounds, potentially leading to less accurate results.[1][2][4]

MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Precision (Inter/Intra-day %CV)Key Advantages & Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.0.4 ng/mL[5] to 20 pg/mL[2][6]0.83 to 3.64 µg/L[7]< 5% to < 15%[2][5]Advantages: High sensitivity and specificity, multiplexing capabilities.[1][2] Disadvantages: High initial instrument cost, requires skilled operators.
GC-MS Gas chromatographic separation followed by mass-based detection.Analyte-dependent, comparable to LC-MS/MS.Analyte-dependent.< 15%[8]Advantages: Excellent sensitivity and selectivity.[2] Disadvantages: Laborious sample preparation, requires derivatization of analytes.[2][3]
ELISA Antigen-antibody specific binding with colorimetric or fluorescent readout.Typically in the low pg/mL range.Typically in the mid-to-high pg/mL range.< 10-15%Advantages: High throughput, cost-effective, minimal sample prep.[1][2] Disadvantages: Potential for cross-reactivity with related molecules, leading to reduced selectivity.[1][2][4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accuracy of PG quantification. Below are generalized protocols for the key experiments cited.

Prostaglandin Quantification by LC-MS/MS

This method offers high selectivity and sensitivity for the analysis of PGs in complex biological matrices.[2]

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Internal Standard Addition: Spike biological samples (e.g., plasma, cell culture supernatant) with a known concentration of a deuterated internal standard (e.g., PGE2-d4) to account for sample loss during processing.[2][9]

  • Acidification: Acidify the sample to a pH of approximately 3.0-4.0 with a suitable acid to protonate the prostaglandin carboxylic acid group.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Sample Loading: Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove hydrophilic impurities.

  • Elution: Elute the prostaglandins with a high-percentage organic solvent like methyl formate or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]

b. Chromatographic Separation

  • Column: A reversed-phase C18 column is commonly used for separation.[5]

  • Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

c. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in negative ion mode is most common for prostaglandin analysis.[9]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard. For PGE2, a common transition is m/z 351.2 → 189.5.[9]

Prostaglandin Quantification by ELISA

ELISA is a high-throughput method based on the principle of antigen-antibody recognition.[10]

  • Plate Coating: A microplate is pre-coated with a capture antibody specific to the prostaglandin of interest.

  • Sample and Standard Incubation: Samples and a series of known standards are added to the wells. The prostaglandin in the sample competes with a fixed amount of enzyme-labeled prostaglandin for binding sites on the antibody.

  • Washing: The plate is washed to remove any unbound substances.

  • Substrate Addition: A substrate solution is added to the wells, which reacts with the enzyme to produce a measurable color.

  • Signal Measurement: The intensity of the color, which is inversely proportional to the amount of prostaglandin in the sample, is measured using a microplate reader.

  • Quantification: A standard curve is generated from the standards, and the concentration of the prostaglandin in the samples is determined by interpolation from this curve.

Mandatory Visualizations

Prostaglandin Quantification Workflow

The following diagram illustrates the general workflow for prostaglandin quantification, highlighting the distinct paths for mass spectrometry-based methods and immunoassays.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization & Centrifugation Sample->Homogenization Extraction Extraction (SPE or LLE) Homogenization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS For MS ELISA ELISA Assay Extraction->ELISA For Immunoassay (optional, often direct) DataAnalysisMS Chromatogram Integration & Quantification LCMS->DataAnalysisMS DataAnalysisELISA Standard Curve Generation & Concentration Calculation ELISA->DataAnalysisELISA Result Final PG Concentration DataAnalysisMS->Result DataAnalysisELISA->Result

Caption: General experimental workflow for prostaglandin (PG) quantification.

Prostaglandin E2 (PGE2) Signaling Pathway

Prostaglandin E2 is a key lipid mediator that exerts its biological effects by binding to four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[11][12] Activation of these receptors triggers diverse downstream signaling cascades, modulating various cellular processes.[13][14]

G cluster_receptors Cell Membrane cluster_effectors Intracellular Signaling PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PI3K PI3K/Akt Pathway EP4->PI3K PLC PLC Activation Gq->PLC AC_inc Adenylate Cyclase (Stimulation) Gs->AC_inc Gs->AC_inc AC_dec Adenylate Cyclase (Inhibition) Gi->AC_dec IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec Ca ↑ Intracellular Ca2+ IP3_DAG->Ca CellularResponse Diverse Cellular Responses (Inflammation, Proliferation, etc.) Ca->CellularResponse PKA PKA Activation cAMP_inc->PKA cAMP_dec->CellularResponse PKA->CellularResponse PI3K->CellularResponse

Caption: Simplified signaling pathway of Prostaglandin E2 (PGE2).

References

A Comparative Guide to the Accuracy and Precision of Phosphatidylglycerol Quantification Using 17:0-22:4 PG-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected accuracy and precision when quantifying phosphatidylglycerols (PGs) using the deuterated internal standard 17:0-22:4 PG-d5. While direct experimental validation data for this specific internal standard is not extensively published, this document compiles representative performance data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of phospholipids, including PGs, utilizing analogous deuterated internal standards. The principles and methodologies described herein are directly applicable to the use of this compound.

Principles of Quantification with Deuterated Internal Standards

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for accurate and precise quantification of endogenous lipids by LC-MS/MS. The underlying principle is that a deuterated standard is chemically identical to its endogenous counterpart and will therefore exhibit the same behavior during sample extraction, chromatographic separation, and ionization. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any variations or losses during the analytical process can be normalized. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used for quantification, leading to highly reliable results.

Experimental Protocol: Quantification of Phosphatidylglycerols by LC-MS/MS

The following protocol outlines a typical workflow for the quantification of PGs using a deuterated internal standard like this compound.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: A known amount of this compound solution is added to the biological sample (e.g., plasma, cell lysate, tissue homogenate) at the earliest stage of sample handling.

  • Lipid Extraction: Lipids are extracted from the sample using a biphasic solvent system, most commonly the method developed by Folch or Bligh and Dyer, which utilizes a chloroform/methanol/water mixture. This partitions the lipids into the organic phase.

  • Solvent Evaporation and Reconstitution: The organic phase containing the lipids is collected, dried under a stream of nitrogen, and then reconstituted in a solvent compatible with the LC-MS system (e.g., methanol/isopropanol).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted lipids are separated using liquid chromatography. Reversed-phase chromatography is commonly employed to separate lipid species based on their acyl chain length and degree of unsaturation.

  • Mass Spectrometric Detection: The separated lipids are ionized, typically using electrospray ionization (ESI) in negative ion mode for PGs, and detected by a tandem mass spectrometer.

  • Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves selecting a specific precursor ion for the analyte and its corresponding internal standard, fragmenting them, and then monitoring a specific product ion for each. This highly selective technique minimizes interferences from other molecules in the sample.

3. Data Analysis:

  • Peak Integration: The peak areas for the endogenous PG and the this compound internal standard are integrated from the chromatograms.

  • Ratio Calculation: The ratio of the peak area of the endogenous PG to the peak area of the internal standard is calculated.

  • Quantification: The concentration of the endogenous PG is determined by comparing this ratio to a calibration curve prepared with known concentrations of a non-deuterated PG standard and a fixed concentration of the internal standard.

Performance Characteristics

The following table summarizes typical validation parameters for the quantification of phospholipids, including PGs, using LC-MS/MS with deuterated internal standards. These values are representative of the performance that can be expected when using this compound.

Parameter Typical Performance Reference
Accuracy 85-115%
Precision (Intra-day) < 15% RSD
Precision (Inter-day) < 15% RSD
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) Low ng/mL to pg/mL range
Recovery > 80%

RSD: Relative Standard Deviation

Alternative Internal Standards

While this compound is a suitable internal standard for many PG species, other deuterated or odd-chain lipid standards can also be used. The choice of internal standard should ideally match the structure of the analyte as closely as possible in terms of lipid class, acyl chain length, and degree of unsaturation to ensure similar analytical behavior.

Commonly Used Alternatives for Phospholipid Quantification:

  • Other Deuterated Phosphatidylglycerols: PGs with different deuterated acyl chains.

  • Odd-Chain Phosphatidylglycerols: PGs with fatty acid chains containing an odd number of carbon atoms (e.g., 17:0/17:0 PG), which are not naturally abundant in most biological systems.

  • Class-Specific Internal Standard Mixes: Commercially available mixes containing a variety of deuterated lipid standards for comprehensive lipidomics.

Visualizing the Workflow and Signaling Context

To further clarify the experimental process and the biological context of phosphatidylglycerols, the following diagrams have been generated.

Cross-Validation of Analytical Results: A Comparison of Stable Isotope-Labeled and Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of analytical methods.[1] This guide provides a comprehensive comparison of two common types of internal standards—stable isotope-labeled (SIL) and structural analogs—supported by experimental data from cross-validation studies. This information is intended for researchers, scientists, and drug development professionals to inform the selection of the most appropriate internal standard strategy for their quantitative assays.

The primary role of an internal standard is to compensate for the variability inherent in the analytical process, which can arise during sample preparation, injection, and detection.[2][3] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is affected similarly by these variations.[4] The two most prevalent types of internal standards used in liquid chromatography-mass spectrometry (LC-MS) are SIL internal standards, often considered the "gold standard," and structural analog internal standards.[1][5] A SIL-IS is chemically identical to the analyte, with the only difference being its isotopic composition, allowing it to closely track the analyte's behavior.[1] Structural analogs are compounds with similar chemical structures and properties to the analyte.[1]

Comparative Analysis of Internal Standard Performance

To illustrate the performance differences between SIL and structural analog internal standards, data from a cross-validation study for the quantification of the anticancer agent Kahalalide F is presented. One method employed a deuterated SIL-IS (d4-Kahalalide F), while the other utilized a butyric acid analog as the internal standard.[1]

Validation ParameterMethod A: SIL-IS (d4-Kahalalide F)Method B: Structural Analog IS (Butyric Acid Analog)
Linearity (r²) > 0.998> 0.995
Lower Limit of Quantitation (LLOQ) 1 ng/mL5 ng/mL
Accuracy (% Bias at LLOQ) ± 5.2%± 12.5%
Precision (%RSD at LLOQ) < 8.5%< 15.8%
Matrix Effect (%CV) < 5%< 18%
Data summarized from a cross-validation study of Kahalalide F quantification.[1]

The data clearly demonstrates that the method incorporating the SIL-IS exhibits superior performance across key validation parameters.[6] The lower LLOQ achieved with the SIL-IS allows for more sensitive quantification. Furthermore, the significantly improved accuracy and precision, as indicated by the lower percent bias and relative standard deviation, highlight the effective compensation for analytical variability provided by the stable isotope-labeled internal standard.[6] The reduced matrix effect observed with the SIL-IS is particularly crucial in complex biological matrices where co-eluting substances can interfere with ionization.[7]

Experimental Protocols for Cross-Validation

The following is a generalized protocol for performing a cross-validation study to compare two analytical methods utilizing different internal standards.

Objective: To assess the interchangeability of results obtained from two distinct analytical methods for the quantification of a target analyte, one using a SIL-IS and the other a structural analog IS.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Analyte reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Structural analog internal standard

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Procedure:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare separate stock solutions of the analyte, SIL-IS, and structural analog IS.

    • From the analyte stock solution, prepare calibration standards at a minimum of five concentration levels spanning the expected range of the study samples.

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

  • Sample Preparation:

    • Method A (SIL-IS): To an aliquot of the biological matrix, add a fixed volume of the SIL-IS working solution. Then, spike with the appropriate volume of the analyte working solution for the calibration standards and QC samples.[1]

    • Method B (Structural Analog IS): To a separate aliquot of the biological matrix, add a fixed volume of the structural analog IS working solution. Then, spike with the appropriate volume of the analyte working solution for the calibration standards and QC samples.[1]

    • Process all samples (standards, QCs, and study samples) using a validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1]

  • LC-MS/MS Analysis:

    • Analyze the extracted samples from both methods using a validated LC-MS/MS system.

    • The chromatographic conditions should be optimized to ensure adequate separation of the analyte and internal standards from matrix components.[1]

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for the analyte and both internal standards.[1]

  • Data Analysis and Acceptance Criteria:

    • Quantify the analyte concentration in all samples for both methods by calculating the peak area ratio of the analyte to the respective internal standard.

    • Compare the results obtained from both methods for the QC samples and a set of incurred study samples.

    • The acceptance criteria for the cross-validation are typically based on regulatory guidelines and may include the requirement that a certain percentage of the results from the two methods agree within a predefined percentage difference.[8]

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical methods with different internal standards.

cluster_methods Parallel Method Execution start Start: Define Cross-Validation Study prep_standards Prepare Calibration Standards & QC Samples start->prep_standards sample_prep_A Method A: Sample Preparation (with SIL-IS) prep_standards->sample_prep_A sample_prep_B Method B: Sample Preparation (with Analog IS) prep_standards->sample_prep_B lcms_A LC-MS/MS Analysis (Method A) sample_prep_A->lcms_A data_analysis_A Data Analysis (Analyte/SIL-IS Ratio) lcms_A->data_analysis_A compare_results Compare Results from Both Methods data_analysis_A->compare_results lcms_B LC-MS/MS Analysis (Method B) sample_prep_B->lcms_B data_analysis_B Data Analysis (Analyte/Analog IS Ratio) lcms_B->data_analysis_B data_analysis_B->compare_results evaluate_criteria Evaluate Against Acceptance Criteria compare_results->evaluate_criteria pass Methods are Interchangeable evaluate_criteria->pass Pass fail Investigate Discrepancies / Method Re-evaluation evaluate_criteria->fail Fail end End pass->end fail->end

Caption: Workflow for cross-validating methods with different internal standards.

Conclusion

The cross-validation of analytical methods using different internal standards is a crucial exercise for ensuring the reliability and interchangeability of results.[9] The experimental data presented demonstrates that while a well-selected structural analog internal standard can yield acceptable performance, a stable isotope-labeled internal standard generally provides superior accuracy, precision, and sensitivity, particularly in complex biological matrices.[1][5] For researchers, scientists, and drug development professionals, the investment in a SIL-IS can significantly enhance data quality and confidence in quantitative bioanalytical results.

References

Performance of 17:0-22:4 PG-d5 in Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of the deuterated phosphatidylglycerol internal standard, 17:0-22:4 PG-d5, across various sample matrices. The data presented herein is primarily in the context of its inclusion in the UltimateSPLASH™ ONE internal standard mixture, a comprehensive solution for accurate lipidomics analysis.

The use of stable isotope-labeled internal standards is crucial for correcting for variability in analytical workflows, including sample extraction, injection volume, and instrument response.[1] Deuterated standards, such as this compound, are chemically and physically similar to their endogenous counterparts, ensuring they experience comparable effects of the analytical process, thus enabling accurate quantification.[1][2]

The Power of a Comprehensive Internal Standard Mixture

Modern lipidomics studies often employ complex internal standard mixtures to cover a wide range of lipid classes. UltimateSPLASH™ ONE, which includes this compound, is a cocktail of 69 unique, highly pure deuterated lipids across 15 lipid classes.[3][4] This approach offers significant advantages over the use of a single or a limited number of internal standards by providing better coverage for different lipid species and improving the accuracy of quantification across the entire lipidome.[1][5]

Quantitative Performance Data

While specific performance data for this compound is not extensively published as a standalone standard, its inclusion in the UltimateSPLASH™ ONE mix allows for the evaluation of its performance as part of a comprehensive internal standard solution. The following tables summarize the recovery and matrix effects observed for various lipid classes, including phosphatidylglycerols (PG), in human plasma using internal standard mixtures.

Table 1: Recovery of Deuterated Internal Standards in Human Plasma

Lipid ClassInternal Standard Representative(s)Extraction MethodAverage Recovery (%)Reference
Phosphatidylglycerol (PG)PG (15:0/18:1(d7))1-Butanol/Methanol>90[6]
Phosphatidylcholine (PC)PC (17:0/14:1)-d5, PC (17:0/20:4)-d51-Butanol/Methanol>90[6]
Phosphatidylethanolamine (PE)PE (17:0/14:1)-d5, PE (17:0/20:4)-d51-Butanol/Methanol>90[6]
Phosphatidylserine (PS)PS (17:0/14:1)-d5, PS (17:0/20:4)-d51-Butanol/Methanol>90[6]
Phosphatidylinositol (PI)PI (17:0/14:1)-d5, PI (17:0/20:4)-d51-Butanol/Methanol>90[6]

Table 2: Matrix Effect of Deuterated Internal Standards in Human Plasma

Lipid ClassInternal Standard Representative(s)Extraction MethodMatrix Effect (%)Reference
Phosphatidylglycerol (PG)PG (15:0/18:1(d7))1-Butanol/Methanol<15[6]
Phosphatidylcholine (PC)PC (17:0/14:1)-d5, PC (17:0/20:4)-d51-Butanol/Methanol<15[6]
Phosphatidylethanolamine (PE)PE (17:0/14:1)-d5, PE (17:0/20:4)-d51-Butanol/Methanol<15[6]
Phosphatidylserine (PS)PS (17:0/14:1)-d5, PS (17:0/20:4)-d51-Butanol/Methanol<15[6]
Phosphatidylinositol (PI)PI (17:0/14:1)-d5, PI (17:0/20:4)-d51-Butanol/Methanol<15[6]

Note: The data in these tables are representative of the performance of the lipid class as a whole, as found in studies using comprehensive internal standard mixtures.

Experimental Protocols

The following is a generalized experimental workflow for the analysis of lipids in human plasma using a comprehensive deuterated internal standard mixture like UltimateSPLASH™ ONE.

Sample Preparation and Lipid Extraction

A robust lipid extraction method is critical for accurate lipid analysis. The 1-butanol/methanol single-phase extraction method has shown high recovery and reproducibility.[6]

  • Internal Standard Spiking: To 10 µL of human plasma, add a known amount of the UltimateSPLASH™ ONE internal standard mixture.

  • Extraction: Add 100 µL of 1-butanol:methanol (1:1 v/v).

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet any precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the lipid extract for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of lipids.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of different lipid classes.

    • Mobile Phases: A gradient elution using mobile phases such as water/acetonitrile/isopropanol with additives like ammonium formate is typically employed.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes is used to detect a wide range of lipid classes. Phosphatidylglycerols are typically analyzed in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mode for targeted quantification of known lipids. The transitions for this compound and endogenous PGs would be monitored.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the principles of internal standardization, the following diagrams are provided.

G cluster_workflow Lipidomics Experimental Workflow Sample (e.g., Plasma) Sample (e.g., Plasma) Spike with\nthis compound\n(as part of UltimateSPLASH™ ONE) Spike with This compound (as part of UltimateSPLASH™ ONE) Sample (e.g., Plasma)->Spike with\nthis compound\n(as part of UltimateSPLASH™ ONE) Lipid Extraction Lipid Extraction Spike with\nthis compound\n(as part of UltimateSPLASH™ ONE)->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: A typical experimental workflow for lipidomics analysis.

G cluster_quantification Principle of Internal Standard Quantification Analyte (Endogenous PG) Analyte (Endogenous PG) Internal Standard (this compound) Internal Standard (this compound) Analyte Analyte Variable Signal Variable Signal Analyte->Variable Signal Ratio (Analyte/IS) Ratio (Analyte/IS) Variable Signal->Ratio (Analyte/IS) Normalization Internal Standard Internal Standard Internal Standard->Variable Signal Accurate Quantification Accurate Quantification Ratio (Analyte/IS)->Accurate Quantification

References

A Comprehensive Guide to Assessing the Purity of 17:0-22:4 PG-d5 Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on isotopically labeled standards, ensuring the purity of these reagents is paramount for accurate and reproducible experimental outcomes. This guide provides a comparative framework for assessing the purity of the 17:0-22:4 PG-d5 standard, a deuterated phosphatidylglycerol internal standard crucial for lipidomic analyses. We will explore established analytical techniques, compare potential alternative standards, and provide detailed experimental protocols.

Introduction to this compound

This compound, or 1-heptadecanoyl-2-(4Z,7Z,10Z,13Z-docosatetraenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, is a synthetic, deuterated phospholipid. The d5 label on the glycerol backbone makes it an ideal internal standard for mass spectrometry-based quantification of endogenous phosphatidylglycerols.[1][2] Its distinct mass allows it to be differentiated from naturally occurring PG species, enabling precise measurement of PG levels in complex biological samples. The manufacturer, Avanti Polar Lipids, specifies a purity of greater than 99%.[2] However, independent verification of purity is a critical component of rigorous quality control in any research setting.

Alternative Deuterated Phosphatidylglycerol Standards

While this compound is a widely used standard, several other deuterated PG standards are commercially available and can be considered as alternatives or for use in combination to create a comprehensive internal standard mixture. The choice of an alternative often depends on the specific endogenous PG species being targeted and the analytical method employed.

StandardAcyl Chain CompositionDeuterationManufacturer
This compound 17:0, 22:4d5 (glycerol)Avanti Polar Lipids
14:0 PG-d5414:0, 14:0d54 (acyl chains)Avanti Polar Lipids
17:0 Lyso PG-d517:0d5 (glycerol)Avanti Polar Lipids[3]
PG 15:0/18:1-d715:0, 18:1d7 (acyl chain)Avanti Polar Lipids

Table 1: Comparison of Commercially Available Deuterated Phosphatidylglycerol Standards. This table provides a summary of key features of this compound and potential alternative standards.

Experimental Protocols for Purity Assessment

The purity of the this compound standard can be assessed using a combination of chromatographic and mass spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) with UV/Vis or Evaporative Light Scattering Detection (ELSD)

HPLC is a powerful technique for separating the target compound from potential impurities.[4][5][6][7][8]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV/Vis detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: A normal-phase silica gel column or a cyanopropyl column is recommended for phospholipid class separation.[4][6]

  • Mobile Phase: An isocratic or gradient elution using a solvent mixture such as acetonitrile/methanol/phosphoric acid (e.g., 100:10:1.8 v/v/v) can be effective.[6][7]

  • Detection:

    • UV/Vis: Set at a low wavelength, typically around 203-205 nm, where phospholipids exhibit some absorbance.[5][6]

    • ELSD: A universal detector suitable for non-volatile compounds like phospholipids.

  • Sample Preparation: Dissolve a known amount of the this compound standard in an appropriate organic solvent (e.g., chloroform:methanol, 1:1 v/v).

  • Analysis: Inject the sample onto the HPLC system and monitor the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of the main peak relative to the total area of all peaks can be used to estimate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for both qualitative and quantitative analysis of phospholipids, offering high sensitivity and specificity.[9][10][11][12][13]

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer coupled to an HPLC or UPLC system.

  • Column: A C18 reversed-phase column is commonly used for separating different phospholipid species based on their acyl chain composition.

  • Mobile Phase: A gradient elution with solvents such as water, acetonitrile, and isopropanol containing additives like ammonium formate or acetate is typically employed.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for PG analysis.[9]

    • Scan Mode:

      • Full Scan: To detect all ions within a specified mass range and identify potential contaminants.

      • Selected Ion Monitoring (SIM): To specifically monitor the m/z of this compound and any expected impurities.

      • Product Ion Scan (MS/MS): To confirm the identity of the main peak by fragmentation analysis and to characterize any impurities.

  • Sample Preparation: Prepare a dilute solution of the this compound standard in an appropriate solvent.

  • Analysis: The presence of ions with m/z values other than that of the target compound or its expected adducts would indicate impurities. The relative intensity of these impurity peaks compared to the main peak provides a measure of purity.

Data Presentation

The quantitative data obtained from the purity assessment can be summarized in the following tables:

Analytical MethodMain Peak Retention Time (min)Impurity Peak(s) Retention Time (min)Main Peak Area (%)
HPLC-UV (205 nm)[Insert Data][Insert Data][Insert Data]
HPLC-ELSD[Insert Data][Insert Data][Insert Data]

Table 2: Chromatographic Purity Assessment of this compound. This table summarizes the results from HPLC analysis, highlighting the retention times and relative peak areas of the main compound and any detected impurities.

m/z of Main Ionm/z of Impurity IonsRelative Intensity of Impurity Ions (%)
[Insert Data][Insert Data][Insert Data]

Table 3: Mass Spectrometric Purity Assessment of this compound. This table presents the mass-to-charge ratios of the primary ion and any observed impurity ions, along with their relative intensities.

Mandatory Visualizations

Phosphatidylglycerol in Cellular Signaling

Phosphatidylglycerol is not only a structural component of cell membranes but also plays a role in cellular signaling. For instance, it can act as a precursor for the synthesis of other important signaling lipids and can directly influence the activity of certain membrane-bound proteins.

PG_Signaling_Pathway PG Phosphatidylglycerol (PG) PA Phosphatidic Acid (PA) PG->PA Metabolism IonChannel Ion Channel PG->IonChannel DAG Diacylglycerol (DAG) PA->DAG Metabolism PKC Protein Kinase C (PKC) DAG->PKC Activates PIP2 PIP2 PIP2->DAG Cleavage IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Cleavage Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC->Cellular_Response Phosphorylates targets Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC

Caption: Simplified signaling pathway involving phospholipids.

Experimental Workflow for Purity Assessment

A logical workflow ensures a comprehensive and systematic evaluation of the standard's purity.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis and Reporting A Receive this compound Standard B Dissolve in appropriate solvent (e.g., CHCl3:MeOH) A->B C HPLC-UV/ELSD Analysis B->C D LC-MS/MS Analysis B->D E Chromatographic Peak Integration and Purity Calculation C->E F Mass Spectral Analysis (Impurity Identification) D->F G Generate Purity Report E->G F->G

Caption: Workflow for assessing the purity of this compound.

Conclusion

A multi-faceted approach combining both chromatographic and mass spectrometric techniques is essential for a thorough assessment of the purity of the this compound standard. This guide provides the foundational protocols and a comparative framework to aid researchers in establishing robust quality control measures, thereby ensuring the integrity and reliability of their experimental data in the field of lipidomics.

References

A Researcher's Guide to the Application of 17:0-22:4 PG-d5 in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of lipid species is paramount. This guide provides a comparative overview of the application of 17:0-22:4 PG-d5, a deuterated phosphatidylglycerol, as an internal standard in mass spectrometry-based lipidomics.

This compound, chemically defined as 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, is a high-purity, stable isotope-labeled lipid. Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to ensure accurate and precise quantification of phosphatidylglycerols (PGs) and other lipid classes in complex biological matrices.

Principle of Isotope Dilution Mass Spectrometry

The use of deuterated internal standards like this compound is a cornerstone of quantitative mass spectrometry. This technique, known as isotope dilution mass spectrometry, relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to analysis. Because the deuterated standard is chemically identical to its endogenous counterpart, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. By monitoring the ratio of the endogenous analyte to the deuterated internal standard, these variations can be effectively normalized, leading to highly accurate and reproducible quantification.

Commercial Availability and Formulation

This compound is commercially available from various suppliers of research lipids. It is often a key component of comprehensive internal standard mixtures, such as the widely used UltimateSPLASH™ ONE. This mixture contains a variety of deuterated lipid standards spanning multiple lipid classes, designed to provide broad coverage for comprehensive lipidomics studies. The inclusion of standards with varying acyl chain lengths and degrees of unsaturation, like this compound, helps to account for differences in ionization and fragmentation efficiencies among different lipid species within the same class.

Comparison with Alternative Internal Standards for Phosphatidylglycerol Analysis

While this compound is a valuable tool, several other deuterated phosphatidylglycerol standards are also utilized in lipidomics research. The choice of internal standard can be critical and may depend on the specific PG species being targeted and the analytical platform employed.

Internal StandardAcyl Chain CompositionDeuterium LabelingCommon Applications
This compound sn-1: 17:0 (Heptadecanoic acid)sn-2: 22:4 (Docosahexaenoic acid)d5Broad-spectrum PG quantification in complex biological samples. Component of comprehensive internal standard mixtures.
15:0-18:1 PG-d7 sn-1: 15:0 (Pentadecanoic acid)sn-2: 18:1 (Oleic acid)d7General PG analysis, often used in studies where odd-chain fatty acids are not endogenously abundant.
di-16:0 PG-d62 sn-1: 16:0 (Palmitic acid)sn-2: 16:0 (Palmitic acid)d62 (fully deuterated acyl chains)Quantification of saturated and monounsaturated PG species.
di-18:1 PG-d7 sn-1: 18:1 (Oleic acid)sn-2: 18:1 (Oleic acid)d7Analysis of monounsaturated PG species.

Quantitative Performance Data:

Obtaining specific, publicly available quantitative performance data such as Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and linearity for individual internal standards is challenging, as this information is often embedded within broader method validation studies. However, the use of these standards in validated lipidomics methods published in peer-reviewed literature attests to their suitability for achieving reliable quantification. For instance, methods utilizing the UltimateSPLASH™ ONE mixture, which includes this compound, have been successfully validated and applied to the analysis of various biological samples, demonstrating good linearity and recovery for the lipid classes covered.

Experimental Protocols

The following provides a generalized experimental workflow for the quantification of phosphatidylglycerols using this compound as an internal standard. Specific parameters should be optimized for the instrument and application.

Sample Preparation and Lipid Extraction (Folch or MTBE Method)
  • Materials:

    • Biological sample (e.g., plasma, tissue homogenate, cell lysate)

    • This compound internal standard solution (of known concentration)

    • Chloroform, Methanol, Water (for Folch extraction)

    • Methyl-tert-butyl ether (MTBE), Methanol, Water (for MTBE extraction)

    • Centrifuge

    • Nitrogen evaporator

  • Procedure (MTBE Method Example):

    • To a known amount of sample (e.g., 20 µL of plasma), add a precise volume of the this compound internal standard solution.

    • Add 1.5 mL of a Methanol:MTBE (1:5, v/v) solution.

    • Vortex thoroughly for 1 minute.

    • Add 375 µL of water to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 1,000 x g for 10 minutes.

    • Carefully collect the upper (organic) phase containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., Acetonitrile:Isopropanol, 1:1, v/v).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or C30 reversed-phase column is commonly used for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute lipids of increasing hydrophobicity.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-55 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of phosphatidylglycerols.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis. Specific precursor-to-product ion transitions are monitored for the endogenous PGs and the deuterated internal standard.

      • Precursor Ion: For PGs, this will be the [M-H]⁻ ion.

      • Product Ions: Characteristic fragment ions, often corresponding to the fatty acyl chains, are monitored.

    • Example MRM Transitions:

      • Endogenous PG (e.g., 16:0/18:1 PG): The specific m/z of the precursor and product ions would be determined.

      • This compound: The specific m/z of the [M-H]⁻ precursor ion and a characteristic product ion would be monitored.

Data Analysis and Quantification

The concentration of the endogenous PG species is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a non-deuterated PG standard and a fixed concentration of the this compound internal standard.

Visualizing the Workflow

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Add IS Spike with This compound Sample->Add IS Extraction Lipid Extraction (e.g., MTBE) Add IS->Extraction Dry & Reconstitute Dry Down & Reconstitute Extraction->Dry & Reconstitute LC LC Separation (Reversed-Phase) Dry & Reconstitute->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Ratio Calculation & Quantification Integration->Quantification

Caption: A typical workflow for quantitative lipidomics using a deuterated internal standard.

Signaling Pathway Context

While this compound is an analytical tool and not directly involved in signaling, the molecules it helps to quantify, phosphatidylglycerols, are precursors to important signaling molecules. For example, in some organisms, PG can be metabolized to form cardiolipin or be involved in the synthesis of other phospholipids, playing a role in membrane integrity and cellular signaling cascades.

PG_Metabolism Glycerol-3-Phosphate Glycerol-3-Phosphate CDP-DAG CDP-Diacylglycerol Glycerol-3-Phosphate->CDP-DAG PGP Phosphatidylglycerol Phosphate CDP-DAG->PGP PGP Synthase PG Phosphatidylglycerol PGP->PG PGP Phosphatase CL Cardiolipin PG->CL Cardiolipin Synthase OtherPL Other Phospholipids PG->OtherPL

Caption: Simplified overview of phosphatidylglycerol biosynthesis and its role as a precursor.

Justification for the Use of 17:0-22:4 PG-d5 in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid species is paramount for robust and reproducible results. In the field of mass spectrometry-based lipidomics, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest level of accuracy and precision. This guide provides a comprehensive justification for the use of 17:0-22:4 PG-d5 as an internal standard for the quantification of phosphatidylglycerols (PGs), comparing its performance with other alternatives and providing a detailed experimental protocol.

Core Justification: The Gold Standard for Quantification

Deuterated internal standards, such as this compound, are considered the most appropriate choice for quantitative mass spectrometry.[1][2] The fundamental principle behind their efficacy is that they are chemically almost identical to the endogenous analytes of interest. This near-identical nature ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer's ion source.[1][3] By adding a known amount of the deuterated standard to a sample, variations introduced during sample preparation, extraction, and analysis can be normalized, leading to highly accurate and precise quantification of the target lipid species.[1][3]

The five deuterium atoms on the glycerol backbone of this compound provide a sufficient mass shift to distinguish it from the naturally occurring, non-labeled PGs in a sample, without significantly altering its physicochemical properties. This ensures that the internal standard closely mimics the behavior of the endogenous PGs throughout the analytical process.

Comparison with Alternative Internal Standards

The selection of an appropriate internal standard is a critical decision in method development. Below is a comparison of this compound with other commonly used types of internal standards for lipid analysis.

Internal Standard Type This compound (Deuterated) Odd-Chain PG (e.g., 17:0/17:0 PG) Non-Deuterated, Structurally Similar PG ¹³C-Labeled PG
Co-elution with Analyte Near-perfect co-elution with endogenous PGs.Close elution, but minor differences can occur.May have significantly different retention times.Near-perfect co-elution with endogenous PGs.[4]
Matrix Effect Compensation Excellent compensation for ion suppression or enhancement.[1]Good, but potential for differential matrix effects if retention times differ slightly.Poor compensation due to different elution times and potential for different ionization efficiencies.Excellent compensation, often considered superior to deuterated standards.[4][5]
Accuracy & Precision High accuracy and precision.Generally good, but can be less accurate than deuterated standards.[6]Lower accuracy and precision.Highest accuracy and precision.[4][5]
Potential for Isotopic Crosstalk Minimal, as the d5 mass shift is significant.Not applicable.Not applicable.Minimal to none.
Commercial Availability Readily available from multiple suppliers.Generally available.Widely available.Less common and often more expensive.[5]
Cost Moderate.Lower.Lowest.Highest.

Experimental Protocol: Quantification of Phosphatidylglycerols using this compound

This protocol outlines a typical workflow for the quantification of PGs in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.

1. Materials and Reagents:

  • This compound internal standard solution (e.g., 1 mg/mL in a suitable solvent)

  • Biological sample (e.g., plasma, cell pellet)

  • Methanol, chloroform, and water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • C18 reversed-phase LC column

2. Sample Preparation (Lipid Extraction):

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample.

  • Add a known amount of this compound internal standard solution (the amount should be optimized based on the expected concentration of endogenous PGs).

  • Add 500 µL of a cold (-20°C) 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture for 1 minute.

  • Add 100 µL of water and vortex again for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in 100 µL of the initial mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate and 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 - 50°C

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometry: Operate in negative ion mode. Use Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument, or targeted MS/MS for a high-resolution instrument.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the endogenous PGs of interest and for this compound. The precursor ion for this compound will be at m/z corresponding to its deprotonated form. Product ions will correspond to the fatty acyl chains.

4. Data Analysis:

  • Integrate the peak areas for the endogenous PGs and the this compound internal standard.

  • Calculate the response ratio (Area of endogenous PG / Area of this compound).

  • Generate a calibration curve using known concentrations of a non-deuterated PG standard spiked with a constant amount of the internal standard.

  • Determine the concentration of the endogenous PGs in the sample by interpolating their response ratios on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Spike with this compound Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (Negative Ion Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Response Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: Experimental workflow for lipid quantification using an internal standard.

signaling_pathway Analyte Endogenous PG Ion_Source MS Ion Source Analyte->Ion_Source Ionization IS This compound (IS) IS->Ion_Source Ionization Matrix Sample Matrix (e.g., proteins, salts) Matrix->Ion_Source Matrix Effects (Suppression/Enhancement) Ratio Ratio (Analyte/IS) Remains Constant Ion_Source->Ratio Signal Output Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Logical relationship of internal standard choice to performance.

References

Safety Operating Guide

Proper Disposal of 17:0-22:4 PG-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 17:0-22:4 PG-d5, a deuterated phospholipid used in research, must be treated as a chemical waste product and disposed of through an approved waste disposal facility. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.

This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety practices.

I. Understanding the Compound: Safety and Handling

This compound is a deuterated form of phosphatidylglycerol. While specific hazard information is detailed in the Safety Data Sheet (SDS) provided by the manufacturer, general precautions for handling laboratory chemicals should be strictly followed.

Key Handling Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat.

  • Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Prevent the formation of dust and aerosols during handling.

II. Disposal Protocol: A Step-by-Step Approach

The primary and mandated method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[1] Do not attempt to dispose of this compound down the drain or in regular solid waste streams.

Table 1: Disposal Procedure for this compound

StepProcedureKey Considerations
1. Waste Identification and Segregation Clearly label a dedicated and compatible waste container for "this compound waste" or "Deuterated Lipid Waste."Use a container that is chemically resistant and has a secure lid to prevent leaks or spills.
2. Waste Collection Collect all unused this compound, contaminated materials (e.g., pipette tips, vials), and residues in the designated waste container.Minimize the volume of waste generated. Do not mix with other incompatible waste streams.
3. Container Labeling Ensure the waste container is clearly and accurately labeled with the full chemical name, relevant hazard symbols (if any, as per the SDS), and the accumulation start date.Proper labeling is essential for safe handling and disposal by waste management personnel.
4. Storage Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.Follow your institution's guidelines for the storage of chemical waste, ensuring segregation from incompatible materials.
5. Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor to schedule a pickup.Provide them with all necessary information about the waste, including the chemical name and quantity.

III. Experimental Workflow for Handling and Disposal

The following diagram illustrates the logical flow for the proper management of this compound from use to disposal.

G Workflow for this compound Handling and Disposal cluster_handling In-Lab Handling cluster_disposal Disposal Procedure A Receive and Log This compound B Store in a cool, dry place as per SDS A->B C Use in Experiment (with PPE in fume hood) B->C D Segregate Waste: Unused compound & contaminated materials C->D G Schedule pickup with EHS or approved contractor C->G Directly dispose of empty, rinsed containers (if permitted by SDS and institutional policy) E Collect in a labeled, compatible waste container D->E F Store waste container in designated accumulation area E->F F->G

Caption: This diagram outlines the lifecycle of this compound within a laboratory setting, from receipt to final disposal.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound and adhere to all local, state, and federal regulations, as well as your institution's specific hazardous waste management policies.

References

Essential Safety and Logistics for Handling 17:0-22:4 PG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like 17:0-22:4 PG-d5 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and build trust in procedural excellence.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a thorough hazard assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized.[1] While the specific Safety Data Sheet (SDS) for this compound should be consulted for detailed recommendations[2][3][4][5], general best practices for similar compounds suggest the following PPE:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are essential to prevent skin contact. The exact breakthrough time of the glove material should be confirmed with the manufacturer.[6]

  • Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes.

  • Protective Clothing: A standard laboratory coat or gown is recommended to protect street clothing.[7]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator or working within a fume hood is necessary.[6][8]

Operational Handling and Storage

Receiving and Storage:

Upon receipt, the container should be inspected for any damage or leaks. This compound is typically stored at -20°C to maintain its stability and integrity.[4] It should be stored in a tightly sealed, appropriate container in a designated, well-ventilated area away from incompatible materials.

Handling:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of aerosols.[6]

  • Use designated equipment and utensils for handling this compound.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, should be treated as hazardous chemical waste.[9] This waste should be segregated from other laboratory waste streams.[10]

  • Containerization and Labeling: Hazardous waste must be collected in compatible, leak-proof containers that are clearly labeled with the contents and associated hazards.[9][10]

  • Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal service.[10] Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

ParameterValueSource
Storage Temperature-20°C[4]

Experimental Workflow: Safe Handling of this compound

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log in Inventory inspect->log store Store at -20°C in Designated Area log->store prepare Prepare Work Area (Fume Hood) store->prepare don_ppe Don Appropriate PPE prepare->don_ppe retrieve Retrieve from Storage don_ppe->retrieve handle Weigh/Aliquot/Use in Experiment retrieve->handle segregate Segregate Contaminated Waste handle->segregate label_waste Label Hazardous Waste Container segregate->label_waste dispose Arrange for Professional Disposal label_waste->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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